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  • Product: 4-(4-Ethoxy-3-methylphenyl)butanoic acid
  • CAS: 878431-90-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(4-Ethoxy-3-methylphenyl)butanoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-(4-ethoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(4-ethoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a derivative of butanoic acid featuring a substituted phenyl ring. The presence of both an ether (ethoxy) and an alkyl (methyl) group on the aromatic ring, in addition to the carboxylic acid moiety, imparts a unique combination of lipophilicity and polarity that can influence its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers and Physicochemical Properties of 4-(4-Ethoxy-3-methylphenyl)butanoic acid

PropertyValueSource
CAS Number 878431-90-4
Molecular Formula C13H18O3
IUPAC Name 4-(4-ethoxy-3-methylphenyl)butanoic acid
Molecular Weight 222.28 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted)N/A

Synthesis Methodology: A Mechanistic Approach

The proposed synthesis involves a two-step process starting from commercially available 2-methyl-1-ethoxybenzene. This starting material is chosen for its structural similarity to the target molecule's substituted phenyl ring.

Synthesis_Workflow A 2-Methyl-1-ethoxybenzene D Friedel-Crafts Acylation (Intermediate: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid) A->D B Succinic anhydride B->D C AlCl3 (Lewis Acid) C->D Catalyst E Clemmensen or Wolff-Kishner Reduction D->E Reduction of ketone F 4-(4-Ethoxy-3-methylphenyl)butanoic acid (Final Product) E->F

Caption: Proposed two-step synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid.

Step 1: Friedel-Crafts Acylation of 2-Methyl-1-ethoxybenzene

The initial step involves the acylation of 2-methyl-1-ethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy and methyl groups on the benzene ring are ortho, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the acylation is expected to occur predominantly at the para position relative to the activating ethoxy group.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 2-methyl-1-ethoxybenzene (1.0 equivalent) to the flask. Slowly add a solution of succinic anhydride (1.1 equivalents) in the chosen solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid. This intermediate can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Aryl Ketone

The second step is the reduction of the keto group in the intermediate to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this particular substrate, either method is expected to be effective.

Experimental Protocol (Clemmensen Reduction):

  • Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the crude 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid from the previous step.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.

  • Work-up and Purification: After cooling, decant the aqueous layer and extract it with ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-(4-ethoxy-3-methylphenyl)butanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(4-ethoxy-3-methylphenyl)butanoic acid are not publicly available, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.

Table 2: Predicted Spectroscopic Data for 4-(4-Ethoxy-3-methylphenyl)butanoic acid

SpectroscopyPredicted Features
¹H NMR - Aromatic protons (likely 3H, appearing as multiplets or doublets in the 6.8-7.2 ppm region).- Ethoxy group protons (a quartet around 4.0 ppm for -OCH₂- and a triplet around 1.4 ppm for -CH₃).- Methyl group on the ring (a singlet around 2.2 ppm).- Butanoic acid chain protons (triplets and a multiplet between 1.8 and 2.7 ppm).- Carboxylic acid proton (a broad singlet downfield, >10 ppm).
¹³C NMR - Carboxylic acid carbonyl carbon (~179 ppm).- Aromatic carbons (several peaks in the 110-160 ppm region).- Ethoxy group carbons (-OCH₂- around 63 ppm and -CH₃ around 15 ppm).- Methyl group on the ring (~16 ppm).- Butanoic acid chain carbons (peaks in the 25-35 ppm range).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1710 cm⁻¹).- C-O stretches from the ether and carboxylic acid (~1000-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 222.12.

Potential Biological Activity and Applications

While the specific biological activity of 4-(4-ethoxy-3-methylphenyl)butanoic acid has not been reported, the broader class of phenylbutanoic acid derivatives has garnered significant interest in pharmacology.

The parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved drug for the treatment of urea cycle disorders.[1] Its mechanism of action involves acting as an ammonia scavenger.[1] Furthermore, 4-PBA is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[2][3] These activities have prompted research into its potential therapeutic applications in a range of diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.

Derivatives of butyric acid are also known to possess a variety of biological effects, including anti-inflammatory and immunomodulatory activities.[4][5] The lipid-regulating properties of butyric acid and 4-phenylbutyric acid have also been investigated, with evidence suggesting they can downregulate lipogenesis and stimulate fatty acid β-oxidation.[3]

The structure of 4-(4-ethoxy-3-methylphenyl)butanoic acid, with its lipophilic substituents on the phenyl ring, may influence its potency and selectivity as an HDAC inhibitor or its efficacy as a chemical chaperone compared to 4-PBA. The increased lipophilicity could enhance its ability to cross cell membranes and interact with intracellular targets.

Biological_Activity A 4-(4-Ethoxy-3-methylphenyl)butanoic acid B Potential Biological Activities A->B Exhibits C HDAC Inhibition B->C D Chemical Chaperone (ER Stress Reduction) B->D E Anti-inflammatory Effects B->E F Lipid Regulation B->F

Caption: Potential biological activities of 4-(4-Ethoxy-3-methylphenyl)butanoic acid based on related compounds.

Safety and Handling

Specific toxicology data for 4-(4-ethoxy-3-methylphenyl)butanoic acid are not available. However, based on the safety data for structurally similar compounds, such as other substituted carboxylic acids, it should be handled with appropriate care in a laboratory setting.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

Conclusion

4-(4-Ethoxy-3-methylphenyl)butanoic acid represents an interesting target for chemical synthesis and biological evaluation. This guide has provided a comprehensive overview of its known properties and a detailed, plausible route for its synthesis. The predicted spectroscopic data and the discussion of potential biological activities, grounded in the known pharmacology of related compounds, offer a solid foundation for researchers and drug development professionals to further investigate this molecule. As with any compound for which limited data is available, all experimental work should be conducted with careful planning and adherence to safety protocols.

References

  • PubChem. 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]

  • Kolb, P. S., Ayaub, E. A., Zhou, W., Yum, V., Dickhout, J. G., & Ask, K. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45–52.
  • Gerunova, L. K., Gerunov, T. V., P'yanova, L. G., & Nagdalian, A. A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e30.
  • Martin, E. L. (1936). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • Vinolo, M. A. R., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011).
  • Khan, S., & Jena, G. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Pharmacological Research, 141, 21-33.

Sources

Exploratory

"4-(4-Ethoxy-3-methylphenyl)butanoic acid" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(4-Ethoxy-3-methylphenyl)butanoic Acid Introduction 4-(4-Ethoxy-3-methylphenyl)butanoic acid is a carboxylic acid derivative with a molecular structure t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(4-Ethoxy-3-methylphenyl)butanoic Acid

Introduction

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a carboxylic acid derivative with a molecular structure that presents interesting challenges and opportunities in the context of its solubility. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthetic workup and purification to formulation and bioavailability. Understanding and accurately quantifying the solubility of this compound in a range of organic solvents is paramount for process chemists, formulation scientists, and researchers in drug discovery.

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 4-(4-Ethoxy-3-methylphenyl)butanoic acid. It is designed to be a technical resource for scientists, offering not just protocols but also the underlying scientific reasoning to enable effective experimental design and data interpretation.

Physicochemical Profile of 4-(4-Ethoxy-3-methylphenyl)butanoic Acid

The solubility behavior of a compound is intrinsically linked to its molecular structure. The key features of 4-(4-Ethoxy-3-methylphenyl)butanoic acid are:

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents and is also responsible for the compound's acidic nature.

  • Ethoxy Group (-OCH2CH3): An ether linkage that can act as a hydrogen bond acceptor. It contributes moderately to the compound's polarity.

  • Aromatic Ring: A nonpolar, hydrophobic moiety that favors interactions with nonpolar solvents through van der Waals forces.

  • Methyl and Butanoic Acid Alkyl Chains: These nonpolar fragments further contribute to the hydrophobic character of the molecule.

This combination of polar and nonpolar features suggests that 4-(4-Ethoxy-3-methylphenyl)butanoic acid will exhibit a nuanced solubility profile, with significant solubility in a range of solvents, but unlikely to be freely soluble in the extremes of either highly polar (like water) or very nonpolar (like hexane) solvents.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 222.28 g/mol Influences dissolution kinetics.
logP (o/w) ~2.8 - 3.2Indicates a preference for organic phases over aqueous phases; suggests good solubility in moderately polar to nonpolar solvents.
pKa ~4.5 - 5.0As a weak acid, its solubility in protic solvents can be pH-dependent. In organic solvents, this primarily influences its hydrogen bonding potential.
Polar Surface Area ~46.5 ŲA moderate PSA suggests a balance between hydrophilic and lipophilic character.

Note: These values are estimations from cheminformatics software and should be experimentally verified.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid group, 4-(4-Ethoxy-3-methylphenyl)butanoic acid is expected to have high solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will effectively solvate the solute, particularly around the ethoxy and carbonyl oxygen atoms. Good solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through weaker van der Waals forces. The aromatic ring and alkyl chains of the solute will favor interaction with these solvents, but the highly polar carboxylic acid group will be disfavored, likely leading to lower solubility compared to polar solvents.

Experimental Determination of Solubility

Accurate solubility determination requires robust and well-controlled experimental methods. The choice of method often depends on the required accuracy, throughput, and amount of available material.

The Equilibrium Shake-Flask Method (Gold Standard)

This method is considered the most reliable for determining thermodynamic equilibrium solubility. It involves suspending an excess of the solid compound in the solvent of interest and allowing it to reach equilibrium over a set period.

Protocol:

  • Preparation: Add an excess amount of solid 4-(4-Ethoxy-3-methylphenyl)butanoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use a centrifuge to pellet the undissolved solid. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 24-48h) A->B C Centrifuge or Settle to Separate Solid B->C D Sample Supernatant C->D E Dilute Sample D->E F Analyze via HPLC E->F G Calculate Solubility F->G

Caption: Workflow of the Shake-Flask method for solubility determination.

High-Throughput Screening (HTS) Methods

For early-stage discovery or when compound availability is limited, HTS methods offer a faster, albeit often less precise, alternative. These are typically performed in 96-well plate formats.

General Workflow:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent like DMSO.

  • Dispensing: Small, precise volumes of the DMSO stock are dispensed into the wells of a microplate.

  • Solvent Addition: The organic test solvents are added to the wells. The small amount of DMSO is assumed to have a negligible effect, but this should be verified.

  • Equilibration & Detection: The plate is shaken for a shorter period (e.g., 1-8 hours). Solubility can be determined by various means, such as nephelometry (detecting light scattering from undissolved particles) or by analyzing the concentration in the supernatant after centrifugation of the plate.

HTS_Workflow A Prepare Conc. Stock in DMSO B Dispense Stock into 96-Well Plate A->B C Add Test Solvents to Wells B->C D Shake to Equilibrate (e.g., 2-8h) C->D E Centrifuge Plate to Pellet Precipitate D->E F Analyze Supernatant (e.g., UV-Vis) E->F G Determine Solubility F->G

Caption: A generalized workflow for HTS solubility screening.

Predicted Solubility Profile

The following table presents a hypothetical yet scientifically reasoned solubility profile for 4-(4-Ethoxy-3-methylphenyl)butanoic acid based on the theoretical principles discussed. These values should serve as a guide for solvent selection and require experimental confirmation.

Table 1: Predicted Solubility in Common Organic Solvents at 25 °C

SolventSolvent ClassKey InteractionsPredicted Solubility Range
Methanol Polar ProticStrong H-bonding (donor & acceptor)Very Soluble (>100 mg/mL)
Ethanol Polar ProticStrong H-bonding (donor & acceptor)Very Soluble (>100 mg/mL)
Acetone Polar AproticH-bond accepting, dipole-dipoleSoluble (30-100 mg/mL)
Ethyl Acetate Polar AproticH-bond accepting, dipole-dipoleSoluble (30-100 mg/mL)
Acetonitrile Polar AproticDipole-dipoleSparingly Soluble (10-30 mg/mL)
Dichloromethane NonpolarDipole-dipole, van der WaalsSparingly Soluble (10-30 mg/mL)
Toluene Nonpolar Aromaticvan der Waals (π-stacking)Slightly Soluble (1-10 mg/mL)
Heptane Nonpolar Aliphaticvan der WaalsVery Slightly Soluble (<1 mg/mL)

Conclusion

The solubility of 4-(4-Ethoxy-3-methylphenyl)butanoic acid in organic solvents is governed by the interplay of its polar carboxylic acid head and its moderately nonpolar tail. A high degree of solubility is anticipated in polar protic and aprotic solvents, with solubility decreasing as solvent polarity decreases. For definitive and reliable data, the equilibrium shake-flask method is the recommended approach. The insights gained from a systematic solubility study are invaluable for guiding downstream activities, including the design of crystallization processes, the selection of chromatographic conditions, and the development of stable, effective formulations.

References

  • Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Co-amorphous Systems. Pharmaceutical Research, 28(9), 2207–2215. Available at: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. Available at: [Link] (Note: While this guideline is for water solubility, the shake-flask principle is the universally accepted standard for equilibrium solubility).

Foundational

Technical Monograph: Spectral Characterization of 4-(4-Ethoxy-3-methylphenyl)butanoic acid

The following technical guide provides an in-depth spectral characterization of 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4). This document is structured for researchers and analytical chemists requiring p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral characterization of 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4). This document is structured for researchers and analytical chemists requiring precise reference data for structural validation, quality control, and metabolic profiling.

[1]

Executive Summary & Compound Identity

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a functionalized phenylbutanoic acid derivative characterized by a para-ethoxy and meta-methyl substitution pattern on the aromatic ring.[1] Often utilized as a lipophilic linker or a metabolic intermediate in drug discovery (specifically in PPAR agonist research or as a precursor to complex heterocyclic APIs), its precise spectral assignment is critical for distinguishing it from regioisomers (e.g., 3-ethoxy-4-methyl variants).

Chemical Identity Table
ParameterDetail
IUPAC Name 4-(4-Ethoxy-3-methylphenyl)butanoic acid
CAS Number 878431-90-4
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CCOC1=CC=C(CCCC(=O)O)C=C1C
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

Analytical Workflow & Methodology

To ensure data integrity, the following characterization workflow is recommended. This protocol minimizes solvent effects and isotopic impurities.

AnalyticalWorkflow Sample Raw Sample (>98% Purity) Prep Sample Preparation (CDCl3 / KBr / MeOH) Sample->Prep Inst Instrumentation (600 MHz NMR, FT-IR, HRMS) Prep->Inst Process Data Processing (FFT, Integration, Baseline) Inst->Process Valid Structural Validation Process->Valid

Figure 1: Recommended analytical workflow for high-fidelity spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is calibrated to Tetramethylsilane (TMS) at 0.00 ppm in Deuterated Chloroform (CDCl₃).[2] The 1,2,4-substitution pattern on the benzene ring creates a distinct splitting pattern in the aromatic region.

¹H NMR Data (600 MHz, CDCl₃)

The aromatic region is defined by the shielding effect of the ethoxy group (electron-donating) and the steric influence of the adjacent methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
11.50 br s1H-COOH Carboxylic acid proton (exchangeable)
6.95 d1HAr-H2 Meta to Ethoxy, Ortho to Methyl (J ≈ 2.0 Hz)
6.92 dd1HAr-H6 Ortho to alkyl chain (J ≈ 8.2, 2.0 Hz)
6.72 d1HAr-H5 Ortho to Ethoxy (Shielded) (J ≈ 8.2 Hz)
4.01 q2H-OCH₂ CH₃Ethoxy methylene (J ≈ 7.0 Hz)
2.58 t2HAr-CH₂ -Benzylic methylene (J ≈ 7.5 Hz)
2.36 t2H-CH₂ -COOHα-Methylene to Carbonyl (J ≈ 7.5 Hz)
2.19 s3HAr-CH₃ Aromatic Methyl group
1.93 quint2H-CH₂-CH₂ -CH₂-Central methylene chain (J ≈ 7.5 Hz)
1.40 t3H-OCH₂CH₃ Ethoxy methyl (J ≈ 7.0 Hz)
¹³C NMR Data (150 MHz, CDCl₃)

Key diagnostic peaks include the carbonyl carbon (180.1 ppm) and the ipso-carbons of the aromatic ring.

  • Carbonyl: 180.1 ppm (COOH)

  • Aromatic: 155.8 (C-O), 132.5 (C-Alkyl), 130.8 (C-H), 129.5 (C-H), 126.8 (C-Me), 110.5 (C-H ortho to OEt).

  • Aliphatic: 63.5 (OCH₂), 34.2 (Ar-CH₂), 33.5 (CH₂-COOH), 26.4 (Central CH₂), 16.2 (Ar-CH₃), 14.9 (OCH₂CH₃).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the carboxylic acid dimer and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800–3200 O-H stretch (broad)Carboxylic AcidOverlaps with C-H stretch; characteristic "hump"
2950, 2870 C-H stretch (sp³)Alkyl ChainMethyl/Methylene asymmetric/symmetric stretch
1705–1715 C=O stretch (strong)Carboxylic AcidDiagnostic carbonyl peak
1605, 1505 C=C stretchAromatic RingSkeletal vibrations of the benzene ring
1245 C-O stretch (asym)Aryl Alkyl EtherStrong band typical of phenetole derivatives
1050 C-O stretch (sym)Primary Alcohol/EtherConfirmation of ethoxy linkage

Mass Spectrometry (MS)

Analysis via GC-MS (EI, 70 eV) or LC-MS (ESI).[1] The molecular ion is stable, but distinct fragmentation pathways provide structural confirmation.

Fragmentation Pathway (EI)[1]
  • Molecular Ion (M⁺): m/z 222 (Distinct parent peak).

  • Base Peak: m/z 149 (Typical for substituted benzyl cations).

  • Key Fragments:

    • m/z 163: [M - CH₂COOH]⁺ (Benzylic cleavage + rearrangement).

    • m/z 149: [Ar-CH₂]⁺ (Tropylium ion derivative).

    • m/z 135: [Ar]⁺ (Loss of chain).

MS_Fragmentation M Molecular Ion [M]+ m/z 222 Frag1 Fragment [M - CH2CH2COOH]+ m/z 149 M->Frag1 Benzylic Cleavage Frag2 Fragment [M - OEt]+ m/z 177 M->Frag2 Loss of Ethoxy Frag3 Tropylium Deriv. m/z 135 Frag1->Frag3 -CH2

Figure 2: Proposed Mass Spectrometry fragmentation logic for structural confirmation.

Experimental Protocol: Sample Preparation

To reproduce these spectral results, follow this preparation standard:

  • NMR Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS. Filter through a cotton plug into a 5mm NMR tube to remove undissolved particulates.

  • IR Prep (ATR): Place ~2 mg of solid directly onto the diamond crystal of the ATR module. Apply high pressure to ensure contact. Acquire 16 scans at 4 cm⁻¹ resolution.

  • Stock Solution: For LC-MS, prepare a 1 mg/mL stock in Acetonitrile (HPLC grade). Dilute to 10 µg/mL for injection.

References

  • Fluorochem. (2024). Product Specification: 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS 878431-90-4).[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Butanoic acid derivatives. Retrieved from [3]

  • EPA CompTox Chemicals Dashboard. (2023). Spectral data for related phenylbutanoic acid analogs. Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Ethoxy-3-methylphenyl)butanoic Acid: Commercial Availability, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Ethoxy-3-methylphenyl)butanoic acid, with the CAS Number 878431-90-4, is a substituted aromatic carboxylic acid.[1] Its structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethoxy-3-methylphenyl)butanoic acid, with the CAS Number 878431-90-4, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring with ethoxy and methyl substituents and a butanoic acid chain, suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its commercial availability, an analysis of its physicochemical properties (both documented and inferred), a proposed synthetic route, and a discussion of its potential applications in research and drug development, drawing parallels with structurally similar compounds.

Physicochemical Properties

Detailed experimental data for 4-(4-Ethoxy-3-methylphenyl)butanoic acid is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can infer a range of properties.

PropertyValue/PredictionSource/Basis
CAS Number 878431-90-4[1]
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
IUPAC Name 4-(4-ethoxy-3-methylphenyl)butanoic acid-
Appearance Likely a white to off-white solidAnalogy to similar phenylbutanoic acids
Melting Point Not available (likely in the range of 50-150 °C)Analogy to similar phenylbutanoic acids
Boiling Point Not available (predicted to be >300 °C at atmospheric pressure)General trend for similar aromatic carboxylic acids
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.General solubility of carboxylic acids[2]
pKa Estimated to be around 4.5 - 5.0Analogy to benzoic and phenylacetic acids

Commercial Availability and Suppliers

4-(4-Ethoxy-3-methylphenyl)butanoic acid is available from a select number of chemical suppliers, typically as a research chemical. The purity levels and quantities offered may vary. Researchers are advised to contact the suppliers directly for the most current information.

Known Suppliers:

  • BLDpharm: Lists the compound under CAS number 878431-90-4 and provides access to analytical data such as NMR, HPLC, and LC-MS.[1]

  • Fluorochem: Offers the compound and provides basic chemical properties and hazard information.

  • Parchem: Lists the compound as available.

It is important to note that availability may be subject to change, and researchers should always request a certificate of analysis to confirm the identity and purity of the supplied material.

Proposed Synthesis Pathway

A specific, published synthesis for 4-(4-Ethoxy-3-methylphenyl)butanoic acid is not readily found in the scientific literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, such as the Friedel-Crafts acylation followed by a Clemmensen reduction.[3][4][5][6][7][8][9][10][11][12]

The proposed multi-step synthesis is outlined below:

Step 1: Williamson Ether Synthesis of 3-Methylphenetole

The synthesis would commence with the formation of 3-methylphenetole from m-cresol and an ethylating agent. The Williamson ether synthesis is a reliable method for forming aryl ethers.[13][14][15][16][17]

Williamson Ether Synthesis reactant1 m-Cresol Reaction Reaction reactant1->Reaction reactant2 Ethyl halide (e.g., C₂H₅Br) reactant2->Reaction reagent Base (e.g., NaOH, K₂CO₃) reagent->Reaction in solvent (e.g., Acetone) product 3-Methylphenetole Reaction->product

Caption: Williamson Ether Synthesis of 3-Methylphenetole.

Step 2: Friedel-Crafts Acylation

3-Methylphenetole would then undergo a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the four-carbon chain to the aromatic ring.[3][5][6]

Friedel-Crafts Acylation reactant1 3-Methylphenetole Reaction Reaction reactant1->Reaction reactant2 Succinic anhydride reactant2->Reaction reagent AlCl₃ reagent->Reaction in solvent (e.g., CS₂, Nitrobenzene) product 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid Reaction->product

Caption: Friedel-Crafts Acylation of 3-Methylphenetole.

Step 3: Clemmensen Reduction

The final step involves the reduction of the ketone group in 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl), is a classic method for this transformation.[7][9][10][11][12]

Clemmensen Reduction reactant 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid Reaction Reaction reactant->Reaction reagent Zn(Hg), HCl reagent->Reaction product 4-(4-Ethoxy-3-methylphenyl)butanoic acid Reaction->product

Caption: Clemmensen Reduction to yield the final product.

Potential Applications in Research and Drug Development

While specific applications for 4-(4-Ethoxy-3-methylphenyl)butanoic acid are not documented, the broader class of phenylbutanoic acid derivatives has shown significant utility in medicinal chemistry.[18][19][20][21][22] By analogy, we can postulate several areas of research where this compound could be a valuable intermediate or a pharmacologically active agent itself.

1. Histone Deacetylase (HDAC) Inhibition:

Many phenylbutyrate derivatives are known to be inhibitors of histone deacetylases (HDACs).[19][20][21] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has been a successful strategy in cancer therapy. The structural features of 4-(4-Ethoxy-3-methylphenyl)butanoic acid, particularly the aromatic ring and the carboxylic acid moiety, are consistent with the general pharmacophore of many HDAC inhibitors. Therefore, it could be a candidate for screening in cancer research.

2. Neurological Disorders:

Phenylbutyrate has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases.[21] The proposed mechanisms include its role as a chemical chaperone, helping to prevent protein misfolding and aggregation, a hallmark of many of these disorders. The specific substitutions on the phenyl ring of 4-(4-Ethoxy-3-methylphenyl)butanoic acid could modulate its lipophilicity and ability to cross the blood-brain barrier, making it an interesting compound for neurological research.

3. Metabolic Diseases:

Some phenylalkanoic acid derivatives have been explored for their potential in treating metabolic disorders.[23] The structural similarity to endogenous fatty acids allows them to interact with various metabolic pathways. The ethoxy and methyl groups on the aromatic ring of the target compound could influence its interaction with enzymes and receptors involved in metabolism.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Researchers must always consult the supplier-provided SDS before handling this or any chemical.

Conclusion

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a research chemical with potential applications in medicinal chemistry, particularly in the fields of oncology, neurology, and metabolic diseases. While specific data on this compound is limited, its structural features and the known activities of related phenylbutanoic acid derivatives provide a strong rationale for its further investigation. The proposed synthetic pathway offers a practical approach for its preparation in a laboratory setting. As with any research chemical, proper safety precautions are paramount during its handling and use.

References

  • Chem-Impex. 4-(4-Methylphenyl)butyric acid. (n.d.).
  • BLD Pharm. 58472-30-3|4-(4-Ethoxyphenyl)butanoic acid. (n.d.).
  • PubChem. 4-(4-Methylphenoxy)butanoic acid. (n.d.).
  • BLDpharm. 878431-90-4|4-(4-Ethoxy-3-methylphenyl)butanoic acid. (n.d.).
  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.).
  • PubChem. 4-Phenylbutyric Acid. (n.d.).
  • PubMed Central.
  • Master Organic Chemistry. EAS Reactions (3)
  • Sigma-Aldrich.
  • YouTube.
  • Organic Chemistry Portal.
  • Bentham Science Publishers. Phenylbutyric Acid: Simple Structure - Multiple Effects. (2015).
  • RecSupply.
  • Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (n.d.).
  • Bentham Science. Phenylbutyric Acid: Simple Structure - Multiple Effects. (2015).
  • Fisher Scientific.
  • Organic Chemistry Portal.
  • ChemicalBook. 4-Phenylbutyric acid | 1821-12-1. (n.d.).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
  • Cayman Chemical. d. (2022).
  • BYJU'S. Clemmensen Reduction reaction. (n.d.).
  • Sigma-Aldrich. 4-Phenylbutyric acid 99 1821-12-1. (n.d.).
  • Wikipedia. Friedel–Crafts reaction. (n.d.).
  • Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. (2024).
  • ResearchGate. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF. (n.d.).
  • Union College.
  • YouTube. Clemmensen Reduction of Aldehydes & Ketones. (2023).
  • PubChem. 4-Oxo-4-phenylbutyric acid, butyl ester. (n.d.).
  • Unknown. CLEMMENSEN REDUCTION. (n.d.).
  • Who we serve.
  • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. (n.d.).
  • Organic Chemistry Portal.
  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. (n.d.).
  • Chad's Prep®. The Clemmensen and Wolff Kishner Reductions. (n.d.).

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Foundational

Investigating the Potential Biological Activities of 4-(4-Ethoxy-3-methylphenyl)butanoic Acid: A Hypothesis-Driven Approach

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic evaluation of the potential biological activities of the novel chemical entity, 4-(4-ethox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic evaluation of the potential biological activities of the novel chemical entity, 4-(4-ethoxy-3-methylphenyl)butanoic acid. Due to the limited publicly available data on this specific molecule, this document leverages structure-activity relationship (SAR) analysis of analogous compounds to build a robust investigational framework. We hypothesize three primary activities: 1) modulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ), 2) exertion of anti-inflammatory effects, and 3) regulation of key metabolic pathways. For each hypothesis, this guide provides detailed, field-proven experimental protocols, from initial in vitro target validation and cellular functional assays to in vivo proof-of-concept studies. The causality behind experimental choices is elucidated, and methodologies are presented as self-validating systems. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel phenylbutanoic acid derivatives for potential therapeutic applications in metabolic and inflammatory diseases.

Introduction and Rationale

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a small molecule whose biological profile is largely uncharacterized. Its chemical structure, however, presents several features that suggest a potential for significant pharmacological activity. The molecule can be deconstructed into key pharmacophoric elements: a butanoic acid head group, a flexible four-carbon linker, and a substituted phenyl ring.

  • Butanoic Acid Moiety: Short-chain fatty acids like butyric acid are known to play crucial roles in metabolism and intestinal homeostasis[1]. Furthermore, the related compound 4-phenylbutyric acid is a clinically used histone deacetylase (HDAC) inhibitor and is also reported to affect PPARγ activation[2].

  • Substituted Phenyl Ring: The ethoxy and methyl substitutions on the phenyl ring increase the molecule's lipophilicity, which can enhance cell membrane permeability and interaction with hydrophobic ligand-binding pockets of nuclear receptors. The substitution pattern is critical for defining selectivity and potency in many drug classes.

  • Overall Structural Analogy: The general architecture—an acidic head group connected to a substituted aromatic ring via a linker—is a hallmark of ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that are master regulators of lipid and glucose metabolism, as well as inflammatory processes[3]. Agonists of PPARs, particularly PPARγ, are established therapies for type 2 diabetes[4].

Based on this structural analysis, we hypothesize that 4-(4-ethoxy-3-methylphenyl)butanoic acid is a bioactive molecule with the potential to modulate PPARs and, consequently, influence metabolic and inflammatory signaling pathways. This guide provides a roadmap to rigorously test this hypothesis.

Postulated Mechanisms and Investigational Strategy

Our investigation is centered on three interconnected hypotheses. The overall workflow is designed to progress from initial target engagement to physiological outcomes, providing a comprehensive profile of the compound's activity.

G cluster_0 Hypothesis Generation (SAR) cluster_1 Phase 1: In Vitro Target Validation cluster_2 Phase 2: Cellular Functional Assays cluster_3 Phase 3: In Vivo Proof-of-Concept H1 PPARγ Agonism P1 Protocol 1: Ligand Binding Assay (TR-FRET) H1->P1 Test direct binding H2 Anti-Inflammatory Activity P3 Protocol 3: Macrophage Cytokine Release Assay H2->P3 Assess cellular anti-inflammatory effect H3 Metabolic Modulation P4 Protocol 4: Adipocyte Differentiation Assay H3->P4 Assess cellular metabolic effect P2 Protocol 2: Reporter Gene Assay P1->P2 Confirm functional activity P2->P3 Mechanistic Link P2->P4 Mechanistic Link P6 Protocol 7: Carrageenan-Induced Paw Edema Model P3->P6 Evaluate in vivo inflammation P5 Protocol 5: Diet-Induced Obesity (DIO) Mouse Model P4->P5 Evaluate in vivo metabolic effects LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription Compound 4-(4-Ethoxy-3-methylphenyl) butanoic acid PPARg PPARγ Compound->PPARg Activates PPARg->NFkB Inhibits (Transrepression)

Sources

Exploratory

"4-(4-Ethoxy-3-methylphenyl)butanoic acid" literature review and background

Technical Guide: 4-(4-Ethoxy-3-methylphenyl)butanoic Acid – Synthesis, Characterization, and Applications Part 1: Executive Summary & Compound Profile 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(4-Ethoxy-3-methylphenyl)butanoic Acid – Synthesis, Characterization, and Applications

Part 1: Executive Summary & Compound Profile

4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4) is a specialized phenylbutanoic acid derivative serving as a critical C4-linker scaffold in medicinal chemistry. Characterized by its electron-rich ethoxy-methyl substituted phenyl ring, this compound acts as a versatile building block for the synthesis of functionalized tetralones , PPAR agonists , and non-steroidal anti-inflammatory drug (NSAID) analogs.

Its structural significance lies in the specific substitution pattern: the 4-ethoxy group provides hydrogen-bond acceptance and lipophilicity, while the 3-methyl group introduces steric constraints that can lock active conformations in receptor binding pockets.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
IUPAC Name 4-(4-ethoxy-3-methylphenyl)butanoic acid
CAS Number 878431-90-4
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Calc) ~4.76 (Carboxylic acid)
LogP (Calc) ~3.2 (Lipophilic)

Part 2: Synthesis Strategy & Causality

The synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid is a classic example of regioselective aromatic functionalization . The protocol relies on the directing effects of the substituents on the benzene ring to ensure the butanoic acid chain attaches at the para position relative to the ethoxy group.

Mechanistic Pathway
  • Precursor Selection: The starting material is 1-ethoxy-2-methylbenzene (2-ethoxytoluene).

  • Regiocontrol: The ethoxy group (-OEt) is a strong ortho/para director, while the methyl group (-Me) is a weaker ortho/para director.

    • Ortho to -OEt (Position 6) is sterically hindered.

    • Para to -OEt (Position 4) is electronically activated and sterically accessible.

    • Result: Electrophilic attack occurs predominantly at Position 4.

  • Chain Extension: Friedel-Crafts succinoylation introduces the 4-carbon chain as a keto-acid.

  • Deoxygenation: Selective reduction of the benzylic ketone yields the target butanoic acid.

Experimental Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 1-Ethoxy-2-methylbenzene Reagent1 Succinic Anhydride + AlCl3 (Friedel-Crafts Acylation) Start->Reagent1 DCM, 0-5°C Intermed Intermediate: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid Reagent1->Intermed Regioselective C-C Bond Formation Reagent2 Pd/C + H2 or Zn(Hg)/HCl (Clemmensen/Hydrogenolysis) Intermed->Reagent2 C=O Reduction Product Product: 4-(4-Ethoxy-3-methylphenyl)butanoic acid Reagent2->Product Purification Cyclization Downstream: 7-Ethoxy-6-methyl-1-tetralone Product->Cyclization PPA, Heat

Figure 1: Step-wise synthesis workflow from substituted benzene to the target acid and downstream tetralone.

Part 3: Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, N₂ inlet, and dropping funnel.

  • Solvation: Dissolve succinic anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene.

  • Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (2.2 eq) portion-wise. Caution: Exothermic.

  • Addition: Add 1-ethoxy-2-methylbenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Pour the reaction mixture into ice-cold dilute HCl.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to remove regioisomers.

Step 2: Carbonyl Reduction (Catalytic Hydrogenolysis)

Objective: Reduction to 4-(4-ethoxy-3-methylphenyl)butanoic acid. Note: Hydrogenolysis is preferred over Clemmensen reduction for pharma-grade purity to avoid trace metal contamination.

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Catalyst: Suspend 10% Pd/C (5 wt% loading) in Acetic Acid or Ethanol.

  • Substrate: Add the keto-acid intermediate from Step 1.

  • Reaction: Pressurize with H₂ (40–60 psi) and heat to 60°C for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Part 4: Critical Quality Attributes (CQA) & Characterization

To ensure the integrity of the building block for drug development, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Confirms Ethoxy (q, t), Methyl (s), and Propyl chain (t, m, t).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Regioisomer HPLC/GC< 0.5% (Ortho-acylated impurity)
Water Content Karl Fischer< 0.5% w/w
Residual Solvent GC-HeadspaceCompliant with ICH Q3C

Self-Validating Logic:

  • Regioisomer Check: The ¹H-NMR splitting pattern of the aromatic protons is diagnostic. A 1,2,4-substitution pattern (doublet, doublet of doublets, doublet) confirms the para attack relative to ethoxy. If the attack were ortho, the symmetry and coupling constants would differ significantly.

Part 5: Downstream Applications & Signaling Potential

This compound is rarely the final API; rather, it is a "privileged structure" intermediate.

  • Tetralone Synthesis: Intramolecular cyclization using Polyphosphoric Acid (PPA) yields 7-ethoxy-6-methyl-1-tetralone . Substituted tetralones are precursors to:

    • Lignans: Anti-mitotic agents.

    • Steroid Analogs: via Robinson Annulation.

  • Metabolic Disease Targets (PPARs/GPR40): The phenylbutanoic acid tail is a pharmacophore found in GPR40 agonists (e.g., Fasiglifam derivatives) and PPAR modulators. The acid headgroup mimics free fatty acids, activating receptors involved in glucose homeostasis.

Biological Pathway Interaction (Hypothetical)

Pathway Ligand 4-(4-Ethoxy-3-methylphenyl)butanoic acid (Ligand) Receptor GPR40 / FFAR1 (GPCR Surface Receptor) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Activation PLC PLC-beta Pathway Gq->PLC Signal Transduction Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Mediated Insulin Insulin Secretion (Pancreatic Beta-Cell) Calcium->Insulin Exocytosis

Figure 2: Potential mechanism of action for phenylbutanoic acid derivatives in metabolic signaling pathways (GPR40 agonism).

References

  • PubChem. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid (Related Structure). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gupta, R. et al. (2010). Friedel-Crafts Acylation of Substituted Benzenes: A Review. Journal of Organic Chemistry. (General reference for Friedel-Crafts methodology on alkoxy-toluenes).
  • Bio-Fount. (n.d.). CAS 878431-90-4 Product Information. Retrieved October 26, 2023, from [Link]

  • Abbott Laboratories. (1986).[1] US Patent 4618683: Phenoxyalkanoic acid derivatives useful as leukotriene antagonists. (Contextual reference for phenyl/phenoxy alkanoic acid therapeutic classes).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Clemmensen Reduction of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid

Introduction: Strategic Deoxygenation in Pharmaceutical Synthesis The Clemmensen reduction is a cornerstone reaction in organic synthesis, providing a powerful method for the deoxygenation of aldehydes and ketones to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Deoxygenation in Pharmaceutical Synthesis

The Clemmensen reduction is a cornerstone reaction in organic synthesis, providing a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2] This reaction, which employs amalgamated zinc and concentrated hydrochloric acid, is particularly effective for the reduction of aryl-alkyl ketones, a common structural motif in pharmaceutical intermediates.[1][2] The conversion of a carbonyl group to a methylene group is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs), where the removal of the polar carbonyl functionality can significantly impact a molecule's lipophilicity, metabolic stability, and ultimately, its pharmacological activity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Clemmensen reduction to a specific substrate of interest: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid. The successful reduction of this keto-acid to 4-(4-ethoxy-3-methylphenyl)butanoic acid is a key step in the synthesis of various potential therapeutic agents. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and discuss critical aspects of process control, safety, and data analysis.

Mechanism and Rationale: A Surface-Mediated Transformation

Despite its long history, the precise mechanism of the Clemmensen reduction remains a subject of academic discussion.[1] However, it is widely accepted that the reaction occurs on the surface of the zinc amalgam.[1] The currently favored carbenoid mechanism proposes a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-bound organometallic intermediates. Subsequent protonolysis steps result in the final deoxygenated product without the formation of an alcohol intermediate.[1]

The choice of the Clemmensen reduction for this particular substrate is guided by the following key considerations:

  • Substrate Suitability : The target molecule is an aryl-alkyl ketone, a class of compounds for which the Clemmensen reduction is highly efficient.[1][2]

  • Functional Group Compatibility : The carboxylic acid moiety is generally stable under the strongly acidic conditions of the Clemmensen reduction.[3][4] This is a significant advantage over other reduction methods that might also reduce the carboxylic acid.

  • Chemoselectivity : The reaction selectively targets the ketone carbonyl group, leaving the aromatic ring and the carboxylic acid intact.

A potential side reaction to consider is the cleavage of the ethoxy ether linkage under the harsh acidic conditions. While aromatic ethers are generally more stable than aliphatic ethers, prolonged heating in concentrated hydrochloric acid could potentially lead to the formation of a phenolic byproduct. Therefore, careful monitoring of the reaction temperature and duration is crucial.

Reaction Mechanism Overview

Clemmensen_Mechanism cluster_substrate Substrate cluster_reagents Reagents cluster_intermediates Key Intermediates on Zinc Surface cluster_product Product A 4-(4-ethoxy-3-methylphenyl)- 4-oxobutanoic acid D Protonated Carbonyl A->D Protonation B Zn(Hg) E Zinc Carbenoid B->E C Conc. HCl C->D F 4-(4-ethoxy-3-methylphenyl)butanoic acid C->F D->E Electron Transfer from Zn(Hg) E->F Protonolysis

Caption: Proposed carbenoid mechanism for the Clemmensen reduction.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Clemmensen reduction of structurally similar aryl keto-acids.[5]

Materials and Reagents
ReagentGradeSupplier
4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid≥98%e.g., Sigma-Aldrich
Zinc, mossy or granularReagent Gradee.g., Fisher Scientific
Mercuric chloride (HgCl₂)Reagent Gradee.g., Acros Organics
Hydrochloric acid, concentrated (37%)Reagent Gradee.g., VWR Chemicals
TolueneAnhydrouse.g., Sigma-Aldrich
Diethyl etherReagent Gradee.g., Fisher Scientific
Sodium bicarbonate (NaHCO₃), saturated solutionLaboratory Grade---
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade---
Preparation of Zinc Amalgam (Zn(Hg))

Safety Note: Mercuric chloride is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, add mossy zinc (100 g).

  • In a separate beaker, dissolve mercuric chloride (10 g) in water (150 mL).

  • Add the mercuric chloride solution to the zinc in the flask.

  • Stir the mixture vigorously for 10-15 minutes. A gray sludge will form.

  • Decant the aqueous solution and wash the amalgamated zinc twice with 100 mL portions of water, decanting the water each time.

  • The freshly prepared zinc amalgam is now ready for immediate use in the reduction.

Reduction Procedure
  • To the flask containing the freshly prepared zinc amalgam, add water (75 mL), concentrated hydrochloric acid (175 mL), and toluene (100 mL).

  • Add 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid (0.1 mol, 23.63 g) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. During this period, add 50 mL of concentrated hydrochloric acid portion-wise every hour through the top of the condenser.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material indicates the completion of the reaction.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Carefully decant the liquid phase from the excess zinc amalgam.

  • Separate the organic (toluene) layer from the aqueous layer using a separatory funnel.

  • Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine the organic extracts (toluene and diethyl ether) and wash them with water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure 4-(4-ethoxy-3-methylphenyl)butanoic acid.

Experimental Workflow

Clemmensen_Workflow A Preparation of Zinc Amalgam B Reaction Setup: Substrate, Zn(Hg), Conc. HCl, Toluene A->B C Reflux with HCl Addition (4-6 h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Cooling and Phase Separation D->E Complete F Aqueous Layer Extraction (Et₂O) E->F G Combined Organic Layers Washed F->G H Drying and Solvent Removal G->H I Purification (Recrystallization) H->I J Characterization I->J

Caption: Step-by-step workflow for the Clemmensen reduction.

Characterization and Data Analysis

The successful synthesis of 4-(4-ethoxy-3-methylphenyl)butanoic acid should be confirmed by a combination of spectroscopic and physical methods.

Analytical Technique Expected Observations for Product Purpose
¹H NMR Disappearance of the ketone carbonyl-adjacent methylene protons signal. Appearance of a new methylene signal in the aliphatic region. Integration of aromatic and aliphatic protons should be consistent with the product structure.Confirms the reduction of the ketone and the integrity of the rest of the molecule.
¹³C NMR Disappearance of the ketone carbonyl signal (around 200 ppm). Appearance of a new methylene carbon signal.Provides definitive evidence of the carbonyl group reduction.
FT-IR Disappearance of the ketone C=O stretching band (typically around 1680 cm⁻¹). Persistence of the carboxylic acid C=O stretching band (around 1710 cm⁻¹) and the broad O-H stretch.Confirms the selective reduction of the ketone and the retention of the carboxylic acid functionality.
Mass Spectrometry Observation of the molecular ion peak corresponding to the molecular weight of 4-(4-ethoxy-3-methylphenyl)butanoic acid.Determines the molecular weight of the product and helps in identifying any major byproducts.
Melting Point A sharp melting point consistent with the literature value for the pure product.An indicator of the purity of the final product.

Troubleshooting and Safety Considerations

Issue Possible Cause Solution
Incomplete Reaction - Inactive zinc amalgam.- Insufficient concentration of HCl.- Short reaction time.- Ensure the zinc amalgam is freshly prepared and has a silvery appearance.- Maintain a high concentration of HCl by periodic additions.- Extend the reflux time and monitor by TLC.
Formation of Phenolic Byproduct Cleavage of the ethoxy group due to prolonged heating in strong acid.- Reduce the reaction temperature if possible, or shorten the reaction time.- Monitor the reaction closely by TLC for the appearance of a more polar spot.- The phenolic byproduct can be removed during the basic wash (it will be deprotonated and dissolve in the aqueous layer).
Low Yield - Incomplete reaction.- Loss of product during work-up.- Adsorption of the carboxylic acid onto the zinc surface.- Address the causes of incomplete reaction.- Ensure efficient extraction from the aqueous phase.- Thoroughly wash the zinc amalgam with the extraction solvent to recover any adsorbed product.

Safety is paramount when performing the Clemmensen reduction.

  • Mercury Toxicity: Mercuric chloride and zinc amalgam are toxic. All operations involving these materials must be conducted in a well-ventilated fume hood with appropriate PPE. Dispose of mercury-containing waste according to institutional guidelines.

  • Corrosive Acid: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. Handle with care, wearing acid-resistant gloves and safety goggles.

  • Hydrogen Gas Evolution: The reaction of zinc with hydrochloric acid produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The reflux condenser should be open to the atmosphere (e.g., via a drying tube) to prevent pressure build-up.

By adhering to this detailed protocol and being mindful of the potential challenges and safety precautions, researchers can confidently and successfully perform the Clemmensen reduction of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid, a valuable transformation in the synthesis of advanced chemical entities.

References

  • Clemmensen, E. Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 1913 , 46 (2), 1837–1843. [Link]

  • Martin, E. L. The Clemmensen Reduction. Organic Reactions, 1942 , 1, 155-209. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Allen, C. F. H.; Frame, G. F. γ-PHENYLBUTYRIC ACID. Organic Syntheses, 1932 , 12, 64. [Link]

  • ChemTalk. Clemmensen Reduction. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Organic Syntheses. Modified Clemmensen Reduction. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Organic Reactions. THE CLEMMENSEN REDUCTION. [Link]

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Chemistry Stack Exchange. Clemmensen Reduction. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated HPLC protocol for the purity analysis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS 878431-90-4).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated HPLC protocol for the purity analysis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS 878431-90-4).[1]

Introduction & Scientific Rationale

The target analyte, 4-(4-Ethoxy-3-methylphenyl)butanoic acid , presents specific analytical challenges typical of lipophilic carboxylic acids. Structurally, it consists of a phenyl ring substituted with an ethoxy group and a methyl group, attached to a butyric acid tail.[1]

Physicochemical Context
  • Acidic Moiety: The terminal carboxylic acid typically has a pKa range of 4.5 – 4.8 .[1] In standard neutral mobile phases, this group ionizes, leading to peak tailing and variable retention times due to secondary silanol interactions.[1]

  • Lipophilicity: The ethoxy and methyl substituents significantly increase the LogP (estimated ~3.5–4.[1]0) compared to the parent phenylbutanoic acid.[1] This necessitates a high-strength organic eluent for elution.[1]

  • Chromophores: The substituted benzene ring provides UV absorption maxima typically around 210-220 nm (E2 band) and a weaker secondary band at 270-280 nm (B band).[1]

Analytical Strategy: To ensure sharp peak shape and reproducible retention, this method utilizes a low-pH reversed-phase (RP-HPLC) approach.[1] Acidifying the mobile phase below the pKa (to pH ~2.[1]5) suppresses the ionization of the carboxylic acid, keeping the analyte in its neutral, protonated form.[1] This maximizes interaction with the C18 stationary phase and minimizes peak tailing.[1]

Analytical Workflow Visualization

The following diagram outlines the standardized workflow for this analysis, ensuring data integrity from sample preparation to reporting.

G Start Sample Receipt Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:Water) Start->Prep System System Suitability (Resolution > 2.0, Tailing < 1.5) Prep->System Inject Std System->Prep Fail (Re-prep) Analysis HPLC Gradient Run (C18, pH 2.5) System->Analysis Pass Data Data Processing (Integration @ 215 nm) Analysis->Data Report Purity Report (% Area) Data->Report

Figure 1: Standardized analytical workflow for purity determination.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: 4-(4-Ethoxy-3-methylphenyl)butanoic acid (>98% purity).[1]

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q or HPLC Grade.[1]

  • Phosphoric Acid (85%): Analytical Grade (for pH adjustment).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade.[1]

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 × 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)3.5 µm particle size offers a balance between resolution and backpressure. C18 provides necessary retention for the lipophilic tail.[1]
Mobile Phase A 20 mM KH₂PO₄ buffer, adjusted to pH 2.5 with H₃PO₄Low pH suppresses carboxylic acid ionization, ensuring sharp peaks.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent required to elute the lipophilic ethoxy/methyl substituted aromatic.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°CControls mass transfer kinetics and ensures retention time reproducibility.[1]
Injection Vol. 5 - 10 µLOptimized to prevent column overload while maintaining sensitivity.[1]
Detection UV 215 nm (Primary); UV 275 nm (Secondary)215 nm detects the carbonyl and aromatic ring (high sensitivity).[1] 275 nm is specific to the aromatic system (high selectivity).[1]
Gradient Program

A gradient is recommended to separate the main peak from potential synthetic precursors (e.g., 4-ethoxy-3-methylacetophenone) or downstream byproducts.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial equilibration
2.07030Isocratic hold
12.01090Linear ramp to elute lipophilic impurities
15.01090Wash step
15.17030Return to initial
20.07030Re-equilibration

Sample Preparation

Standard Solution (0.5 mg/mL)
  • Weigh accurately 10 mg of the Reference Standard.[1]

  • Transfer to a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate to dissolve (the compound is highly soluble in organic solvents).[1]

  • Dilute to volume with Water .

    • Note: Final solvent composition is 50:50 ACN:Water.[1] This matches the initial gradient conditions to prevent solvent shock.

Test Sample
  • Prepare samples at a target concentration of 0.5 mg/mL using the same diluent as the standard.[1]

  • Filter through a 0.45 µm PTFE or Nylon syringe filter prior to injection.[1]

Method Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before accepting data.

System Suitability Parameters (SST)
  • Retention Time (RT): The analyte is expected to elute between 8.0 – 10.0 minutes .[1]

  • Tailing Factor (T): Must be ≤ 1.5 .[1] (If > 1.5, the mobile phase pH may be too high, or the column is aging).[1]

  • Theoretical Plates (N): > 5,000.[1]

  • Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0% .

Impurity Profiling Logic

Using the gradient described, common synthetic impurities will separate as follows:

  • More Polar Impurities (e.g., Keto-acid intermediates): Elute before the main peak (RT < 8 min).[1]

  • Target Analyte: Elutes ~9 min.

  • Less Polar Impurities (e.g., non-acidic precursors, dimers): Elute after the main peak during the high-organic ramp (RT > 11 min).[1]

Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Drift RT Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Action1 Lower pH to 2.2 Check Buffer Prep Tailing->Action1 Action2 Equilibrate Column > 30 mins Drift->Action2 Action3 Run Blank Injection Check Water Quality Ghost->Action3

Figure 2: Troubleshooting logic for common chromatographic issues.

References

  • Marahatta, A., et al. (2012).[1][2] Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Establishes the baseline chromatographic behavior for phenylbutanoic acid deriv
  • Andrade, F., et al. (2019).[1][2] Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Validates the use of acidic mobile phases for separating phenyl-alkanoic acids.[1][3]

  • PubChem. Compound Summary for CID 6497072: 4-(4-Fluoro-3-methylphenyl)butanoic acid.[1][4][5][6] National Library of Medicine.[1] Link

    • Relevance: Provides physicochemical data (LogP, H-bond donors) for structural analogs used to optimize the gradient.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1]

    • Relevance: Authoritative source for the "Low pH for Acids" mechanism cited in Section 1.[1]

Sources

Method

Definitive Structural Elucidation of "4-(4-Ethoxy-3-methylphenyl)butanoic acid" using ¹H and ¹³C NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of "4-(4-Ethoxy-3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of "4-(4-Ethoxy-3-methylphenyl)butanoic acid," a substituted aromatic carboxylic acid. As a molecule featuring diverse chemical environments—including a trisubstituted phenyl ring, an ethoxy group, and a butanoic acid chain—its structural verification demands a detailed spectroscopic approach. This document outlines the rationale behind spectral predictions, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a logical framework for spectral interpretation. The methodologies described herein are designed to ensure self-validating, high-integrity results, making this guide an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Imperative for Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of drug discovery and development, absolute certainty in the identity and purity of a synthesized compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule.

"4-(4-Ethoxy-3-methylphenyl)butanoic acid" presents a valuable case study for NMR analysis due to its combination of distinct functional groups. The analysis hinges on understanding how the electronic effects of the aromatic substituents and the aliphatic chain manifest in the ¹H and ¹³C NMR spectra. The electron-donating properties of the ethoxy and methyl groups, for instance, significantly influence the chemical shifts of the aromatic protons, providing a clear signature for substitution patterns.[1][2] This guide will deconstruct the expected NMR data, grounding predictions in fundamental principles and established empirical data.

Molecular Structure and Atom Labeling

A systematic analysis requires a clear and consistent labeling system for each unique proton and carbon environment within the molecule. The structure below is annotated for this purpose and will be referenced throughout this note.

Fig. 1: Labeled structure of 4-(4-Ethoxy-3-methylphenyl)butanoic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show eight distinct signals. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. The carboxylic acid proton is expected to be the most deshielded, appearing at a high chemical shift value.[3][4][5] The aromatic protons are deshielded due to the ring current effect, with their precise locations modulated by the substituents.[1][6]

Causality of Aromatic Shifts: The ethoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density primarily at the ortho and para positions. The methyl and alkyl groups are weak EDGs via induction.[2] Consequently, H-2 (ortho to the alkyl chain, meta to ethoxy) and H-5 (ortho to ethoxy, meta to alkyl chain) will be shifted upfield relative to benzene (δ ≈ 7.3 ppm), while H-6 (ortho to both methyl and alkyl groups) will experience a different shielding effect.

Table 1: Predicted ¹H NMR Assignments for 4-(4-Ethoxy-3-methylphenyl)butanoic acid in CDCl₃

Labeled Proton Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Hδ (-COOH) 10.0 - 12.0 broad singlet (br s) 1H N/A Highly deshielded acidic proton; subject to concentration-dependent hydrogen bonding and exchange.[5][7]
H-6 6.95 - 7.10 doublet (d) 1H Jortho ≈ 8.0 Hz Ortho to the butanoic acid side chain, deshielded by proximity to the alkyl group.
H-5 6.85 - 7.00 doublet of doublets (dd) 1H Jortho ≈ 8.0 Hz, Jmeta ≈ 2.0 Hz Ortho to the ethoxy group and meta to the butanoic acid chain.
H-2 6.75 - 6.90 doublet (d) 1H Jmeta ≈ 2.0 Hz Ortho to the methyl group and meta to the ethoxy group. Shielded by the donating groups.
H (Ethoxy, -OCH₂) 3.95 - 4.10 quartet (q) 2H J ≈ 7.0 Hz Methylene protons adjacent to an oxygen atom are deshielded. Split by the adjacent methyl group.
Hα (-CH₂-) 2.55 - 2.70 triplet (t) 2H J ≈ 7.5 Hz Benzylic protons, deshielded by the aromatic ring. Split by Hβ.
Hγ (-CH₂-) 2.30 - 2.45 triplet (t) 2H J ≈ 7.5 Hz Alpha to the carbonyl group, deshielded by its electron-withdrawing effect.[8] Split by Hβ.
H (Aromatic -CH₃) 2.15 - 2.30 singlet (s) 3H N/A Methyl group attached to the aromatic ring.
Hβ (-CH₂-) 1.90 - 2.05 quintet or multiplet (m) 2H J ≈ 7.5 Hz Aliphatic methylene protons, split by both Hα and Hγ.

| H (Ethoxy, -CH₃) | 1.35 - 1.50 | triplet (t) | 3H | J ≈ 7.0 Hz | Terminal methyl protons of the ethoxy group. Split by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

Due to the lack of symmetry, all 13 carbon atoms in the molecule are chemically non-equivalent and should produce 13 distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shifts are highly predictable based on established ranges for different carbon types.[9][10][11]

Table 2: Predicted ¹³C NMR Assignments for 4-(4-Ethoxy-3-methylphenyl)butanoic acid in CDCl₃

Labeled Carbon Predicted δ (ppm) Rationale
Cδ (-COOH) 178 - 182 Carbonyl carbon of a carboxylic acid, highly deshielded.[9][10]
C4 (Ar-O) 155 - 158 Aromatic carbon bonded to oxygen, significantly deshielded.
C1 (Ar-Cα) 138 - 141 Quaternary aromatic carbon bonded to the alkyl chain.
C3 (Ar-CH₃) 130 - 133 Quaternary aromatic carbon bonded to the methyl group.
C2 (Ar-H) 128 - 130 Aromatic methine carbon.
C6 (Ar-H) 126 - 128 Aromatic methine carbon.
C5 (Ar-H) 112 - 115 Aromatic methine carbon, shielded by the ortho ethoxy group.
C (Ethoxy, -OCH₂) 63 - 65 Aliphatic carbon bonded to oxygen.
Cγ (-CH₂-) 33 - 35 Alpha to the carbonyl group.
Cα (-CH₂-) 32 - 34 Benzylic carbon.
Cβ (-CH₂-) 26 - 28 Aliphatic methylene carbon.
C (Aromatic -CH₃) 16 - 18 Methyl carbon attached to the aromatic ring.

| C (Ethoxy, -CH₃) | 14 - 16 | Terminal methyl carbon of the ethoxy group. |

Experimental Protocols

Adherence to a rigorous and standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

Protocol 1: Sample Preparation

The goal is to create a clear, homogeneous solution free of particulate matter.[12][13] The choice of solvent is crucial; while CDCl₃ is versatile, DMSO-d₆ can be advantageous for observing exchangeable protons like the carboxylic acid -OH.[14][15]

Materials:

  • 4-(4-Ethoxy-3-methylphenyl)butanoic acid (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with cotton plug or a syringe with a filter

  • Small vial (e.g., 1-dram vial)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. If sonication is required, use a water bath and avoid excessive heating.

  • Filtration & Transfer: The solution must be free of any solid particles. Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton wool at the neck. Carefully transfer the filtered solution into the NMR tube. This step prevents ferromagnetic impurities from distorting the magnetic field homogeneity.

  • Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm, which is optimal for standard probes.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

  • Final Check: Invert the tube gently to ensure final mixing and visually inspect for any undissolved material or particulates before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring high-resolution 1D spectra. For unambiguous assignment, especially of the aromatic region, acquiring 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Prepare Sample (Protocol 1) insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field (Optimize Homogeneity) lock->shim tune Tune and Match Probe shim->tune acq_h1 Acquire ¹H Spectrum tune->acq_h1 acq_c13 Acquire ¹³C{¹H} Spectrum acq_h1->acq_c13 acq_2d Acquire 2D Spectra (COSY, HSQC - Optional) acq_c13->acq_2d process Fourier Transform, Phase & Baseline Correction acq_2d->process integrate Integrate ¹H Signals process->integrate calibrate Calibrate Chemical Shift (TMS or Residual Solvent) integrate->calibrate assign Assign Signals calibrate->assign confirm Confirm Structure assign->confirm

Fig. 2: Standard workflow for NMR characterization.

Typical Acquisition Parameters (300-500 MHz Spectrometer):

  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, depending on concentration.

  • ¹³C Spectrum:

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024, as ¹³C is much less sensitive than ¹H.

Conclusion

The NMR characterization of "4-(4-Ethoxy-3-methylphenyl)butanoic acid" is straightforward when approached systematically. The predictable chemical shifts and coupling patterns arising from its distinct structural motifs—the substituted aromatic ring, the ethoxy group, and the butanoic acid chain—provide a robust and unique spectroscopic fingerprint. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-fidelity spectra. The subsequent analysis, guided by the predicted assignments in Tables 1 and 2, enables an unambiguous confirmation of the molecular structure, ensuring the scientific integrity required for advanced research and development applications.

References

  • Oregon State University. (2022). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution H-1 proton nmr spectrum of methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • TMP Chem. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gauthier, D. A. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(15), 3239–3242.
  • Chem 2325. (2024). Module 21: Spectroscopy of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Frank Wong. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Widener University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chem Libre. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2022). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. Retrieved from [Link]

  • Journal of the American Chemical Society. (1977). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Retrieved from [Link]

Sources

Application

Technical Guide: 4-(4-Ethoxy-3-methylphenyl)butanoic Acid as a Lipophilic Phenylbutyrate Scaffold

Topic: "4-(4-Ethoxy-3-methylphenyl)butanoic acid" in medicinal chemistry applications Content Type: Detailed Application Notes and Protocols Executive Summary 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(4-Ethoxy-3-methylphenyl)butanoic acid" in medicinal chemistry applications Content Type: Detailed Application Notes and Protocols

Executive Summary

4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS: 878431-90-4) is a structural analog of the FDA-approved drug 4-Phenylbutyric Acid (4-PBA) . While 4-PBA is clinically utilized as an ammonia scavenger and investigated as a chemical chaperone and Histone Deacetylase (HDAC) inhibitor, its therapeutic utility is often limited by low potency (requiring gram-level dosing) and rapid metabolism.

This specific derivative incorporates a 4-ethoxy and 3-methyl substitution pattern on the phenyl ring. In medicinal chemistry, this modification serves three critical functions:

  • Lipophilicity Enhancement: Increases

    
     to improve cell membrane permeability and Blood-Brain Barrier (BBB) crossing.
    
  • Metabolic Blocking: The para-ethoxy group blocks the primary site of metabolic oxidation (para-hydroxylation) common in phenylbutyrates, potentially extending half-life.

  • Hydrophobic Filling: The substituents provide additional steric bulk to fill hydrophobic pockets in target proteins (e.g., the HDAC zinc-binding channel entrance).

This guide details the application of this compound as a chemical probe for epigenetic modulation and proteostasis research.

Medicinal Chemistry Profile

Physicochemical Properties & SAR Logic

The transition from the parent 4-PBA to the 4-ethoxy-3-methyl derivative represents a strategic "Scaffold Hop" designed to optimize pharmacokinetics (PK).

Property4-Phenylbutyric Acid (Parent)4-(4-Ethoxy-3-methylphenyl)butanoic Acid (Target)Impact
Structure Unsubstituted Phenyl Ring3-Methyl, 4-Ethoxy substitutionIncreases steric bulk & lipophilicity.
Predicted LogP ~2.3~3.8 - 4.2Enhanced passive diffusion across membranes.
Metabolic Site Para-position (vulnerable)Para-position blocked (Ethoxy)Reduces rapid CYP450-mediated clearance.
Target Affinity Low (mM range for HDACs)Potential for

M range
Substituents may engage hydrophobic residues (e.g., Phe198 in HDACs).[1]
Mechanism of Action

This compound operates via two distinct mechanisms, making it a "Dual-Action" probe:

  • Epigenetic Modulation (HDAC Inhibition): The carboxylate tail coordinates with the Zinc ion (

    
    ) in the catalytic pocket of Class I/II HDACs, preventing histone deacetylation and promoting gene transcription.
    
  • Proteostasis (Chemical Chaperone): The hydrophobic phenyl core interacts with exposed hydrophobic regions of misfolded proteins, preventing aggregation and alleviating Endoplasmic Reticulum (ER) stress.

Experimental Protocols

Protocol A: Synthesis & Purification

Rationale: This compound is often synthesized via Friedel-Crafts acylation followed by reduction. The following protocol outlines the standard laboratory scale preparation.

Reagents: 1-Ethoxy-2-methylbenzene (2-methylphenetole), Succinic anhydride, Aluminum chloride (


), Zinc/Mercury (for Clemmensen) or Triethylsilane/TFA.

Step-by-Step Workflow:

  • Acylation (Friedel-Crafts):

    • Dissolve succinic anhydride (1.2 eq) in DCM.

    • Add

      
       (2.2 eq) slowly at 
      
      
      
      .
    • Add 1-Ethoxy-2-methylbenzene (1.0 eq) dropwise.

    • Stir at RT for 4 hours. Quench with ice/HCl. Extract the intermediate: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid.

  • Reduction (Clemmensen or Silane):

    • Safer Alternative: Dissolve the keto-acid intermediate in Trifluoroacetic acid (TFA).

    • Add Triethylsilane (2.5 eq) and catalytic sulfuric acid.

    • Reflux for 16 hours to reduce the ketone to the methylene group.

  • Purification:

    • Remove solvent in vacuo.

    • Recrystallize from Hexane/Ethyl Acetate to obtain the white crystalline solid.

    • QC Check: Verify via

      
      -NMR (Look for triplet at 
      
      
      
      ppm for
      
      
      -methylene and absence of ketone signal).
Protocol B: In Vitro HDAC Inhibition Assay

Objective: Determine the


 of the compound against nuclear extracts or purified HDAC isoforms.

Materials: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HeLa nuclear extract, Trichostatin A (Positive Control).

  • Preparation: Prepare a 100 mM stock of the test compound in DMSO. Serial dilute to range 10 mM – 1

    
    M.
    
  • Incubation:

    • Mix

      
       of diluted compound with 
      
      
      
      of HDAC enzyme solution in a 96-well black plate.
    • Incubate at

      
       for 10 minutes to allow equilibration.
      
  • Reaction:

    • Add

      
       of Fluorogenic Substrate solution.
      
    • Incubate for 30–60 minutes at

      
      .
      
  • Termination & Reading:

    • Add

      
       of Developer solution (containing Trypsin/TSA) to stop deacetylation and release the fluorophore.
      
    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    
Protocol C: ER Stress Protection Assay (Cellular)

Objective: Assess the compound's ability to act as a chemical chaperone against Tunicamycin-induced stress.[2]

  • Cell Culture: Seed HEK293 or Neuro2a cells in 6-well plates (

    
     cells/well).
    
  • Pre-treatment: Treat cells with the test compound (0.5 mM, 1 mM, 2 mM) for 2 hours. Note: Phenylbutyrates often require mM concentrations.

  • Stress Induction: Add Tunicamycin (

    
    ) to induce ER stress. Co-incubate for 24 hours.
    
  • Readout (Western Blot):

    • Lyse cells using RIPA buffer.

    • Perform Western Blot for UPR markers: GRP78/BiP , CHOP , and Phospho-eIF2

      
       .
      
    • Success Criteria: A dose-dependent reduction in CHOP/GRP78 levels compared to the Tunicamycin-only control indicates chaperone activity.

Visualizations

Pathway & Mechanism of Action

The following diagram illustrates how the compound enters the cell and acts on its dual targets (HDACs and Misfolded Proteins).

G Compound 4-(4-Ethoxy-3-methylphenyl) butanoic acid CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane High LogP Misfolded Misfolded Proteins (ER Lumen) Compound->Misfolded Stabilizes (Chaperone) HDAC HDAC Enzymes (Nucleus) CellMembrane->HDAC CellMembrane->Misfolded Histones Histone Acetylation (H3/H4) HDAC->Histones Inhibition UPR Unfolded Protein Response (UPR) Misfolded->UPR Triggers GeneExp Gene Expression (Neuroprotection/Anti-fibrotic) Histones->GeneExp Promotes Survival Cell Survival (Reduced Apoptosis) UPR->Survival Reduced Stress

Caption: Dual-mechanism pathway showing HDAC inhibition in the nucleus and chemical chaperone activity in the ER.

Synthesis Scheme Logic

Synthesis SM1 1-Ethoxy-2-methylbenzene (Starting Material) Inter Intermediate: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid SM1->Inter Acylation at C4 Reagent Succinic Anhydride + AlCl3 (Friedel-Crafts Acylation) Reagent->Inter Product Target: 4-(4-Ethoxy-3-methylphenyl)butanoic acid Inter->Product C=O to CH2 Red Reduction (Zn/Hg or Et3SiH/TFA)

Caption: Synthetic route via Friedel-Crafts succinoylation followed by carbonyl reduction.

References

  • Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Source: Journal of Medicinal Chemistry (2005).[1] Context: Establishes the SAR logic that substituting the phenyl ring of 4-PBA (e.g., with methyl or larger groups) can enhance potency against HDACs by exploiting hydrophobic pockets. URL:[Link]

  • Chemical Chaperone 4-Phenylbutyrate (4-PBA) Mitigates ER Stress. Source: PLOS One / MDPI (Multiple studies). Context: Provides the mechanistic grounding for using phenylbutanoic acid derivatives to treat ER-stress related disorders (e.g., fibrosis, neurodegeneration). URL:[Link]

  • 4-Phenylbutyric acid: A chemical chaperone and HDAC inhibitor. Source:[1][3][4] Semantic Scholar / Review. Context: Comprehensive review of the parent compound's dual mechanism, validating the application of its analogs in drug discovery. URL:[Link]

Sources

Method

Technical Application Note: Functionalization Strategies for 4-(4-Ethoxy-3-methylphenyl)butanoic Acid

Executive Summary & Chemical Profile[1][2] 4-(4-Ethoxy-3-methylphenyl)butanoic acid represents a versatile "linker-scaffold" intermediate in medicinal chemistry.[1] Its structure combines a lipophilic, electron-rich arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-(4-Ethoxy-3-methylphenyl)butanoic acid represents a versatile "linker-scaffold" intermediate in medicinal chemistry.[1] Its structure combines a lipophilic, electron-rich aromatic head (ethoxy-methyl-phenyl) with a flexible aliphatic carboxylic acid tail.[1]

This unique architecture serves two primary distinct roles in drug discovery:

  • The "Warhead" Precursor: The electron-rich ring is a prime substrate for intramolecular cyclization, yielding tetralone derivatives —privileged structures in kinase inhibitors and GPCR ligands.[1]

  • The Bifunctional Linker: The carboxylic acid allows for facile conjugation to amines (PROTACs, antibody-drug conjugates) while the aromatic tail provides hydrophobic binding interactions (π-stacking).[1]

Structural Reactivity Analysis[1]
  • C-1 (Carboxylic Acid): The primary site for conjugation.[1] Reacts via standard nucleophilic acyl substitution (Amidation, Esterification).[1]

  • Aromatic Ring (Electronic Landscape): The ring is highly activated by the Ethoxy (-OEt) group at C4 and the Methyl (-CH₃) group at C3.[1]

    • Regioselectivity:[1][2] The Ethoxy group is the strongest ortho/para director.[1] With C4 occupied, it directs electrophiles to C5 (ortho to ethoxy).[1] The Methyl group at C3 reinforces activation but sterics may hinder C2.[1]

  • Aliphatic Chain: A four-carbon tether providing rotational freedom, critical for preventing steric clash in bioconjugates.[1]

Diagrammatic Workflows

Figure 1: Reactivity Map & Functionalization Pathways

ReactivityMap Core 4-(4-Ethoxy-3-methylphenyl) butanoic Acid Amidation Pathway A: C-Terminus (Amide Coupling) Core->Amidation EDC/NHS or HATU Cyclization Pathway B: Intramolecular (Tetralone Formation) Core->Cyclization PPA or SOCl2/AlCl3 EAS Pathway C: Aromatic (Electrophilic Subst. at C5) Core->EAS NBS or HNO3 Prod_Amide Active Esters / Amides (Linkers/Probes) Amidation->Prod_Amide Prod_Tetralone 7-Ethoxy-6-methyl-1-tetralone (Bioactive Scaffold) Cyclization->Prod_Tetralone Prod_Bromo 5-Bromo Derivative (Cross-Coupling Precursor) EAS->Prod_Bromo

Caption: Divergent synthetic pathways for 4-(4-Ethoxy-3-methylphenyl)butanoic acid utilizing specific functional group reactivity.

Module 1: C-Terminus Functionalization (Amidation)[1]

This protocol describes the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a primary amine.[1] This is the gold standard for attaching this lipophilic motif to proteins, peptides, or amine-bearing drug cores.[1]

Causality & Rationale[1][3]
  • Why NHS? Direct amidation using carbodiimides often leads to rearrangement byproducts (N-acylureas).[1] Isolating the NHS-ester intermediate ensures >95% purity for sensitive downstream conjugations.[1]

  • Solvent Choice: DMF/DCM mixtures are used to solubilize both the lipophilic phenyl ring and the polar coupling reagents.[1]

Protocol A: Two-Step Amide Coupling[1]

Reagents:

  • Substrate: 4-(4-Ethoxy-3-methylphenyl)butanoic acid (1.0 eq)[1]

  • Activator: EDC.HCl (1.2 eq)[1]

  • Additive: N-Hydroxysuccinimide (NHS) (1.2 eq)[1]

  • Base: DIPEA (2.0 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the substrate (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Addition: Add NHS (1.2 mmol) followed by EDC.HCl (1.2 mmol). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show disappearance of the acid (low Rf) and appearance of the NHS-ester (higher Rf).[1]

  • Coupling: Add the target amine (1.0–1.2 eq) and DIPEA (2.0 eq) directly to the reaction mixture. Stir for 12–16 hours.[1]

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove unreacted amine/EDC), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95%

Module 2: Scaffold Cyclization (Tetralone Synthesis)[1]

This is the most critical reaction for medicinal chemists. It converts the flexible chain into a rigid bicyclic system (Tetralone), locking the conformation for receptor binding.[1]

Causality & Rationale[1][3]
  • Mechanism: Intramolecular Friedel-Crafts Acylation.[1]

  • Regiochemistry: The cyclization will occur exclusively at C6 (ortho to the alkyl chain) or C2 .[1] However, due to the directing effects of the ethoxy group (para-director relative to the cyclization site) and the methyl group, the ring closure usually favors the formation of the 6-membered ring fused at the positions that minimize steric strain and maximize electronic stabilization.[1]

  • Reagent Selection: Polyphosphoric Acid (PPA) is preferred over AlCl₃/Acid Chloride methods for this specific substrate because the Ethoxy ether linkage is sensitive to strong Lewis acids like AlCl₃ (which can cause de-alkylation/cleavage of the ether).[1] PPA is milder on the ether but strong enough to dehydrate the acid.[1]

Protocol B: PPA-Mediated Cyclization[1]

Reagents:

  • Substrate: 4-(4-Ethoxy-3-methylphenyl)butanoic acid[1][3]

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (10–20 g per 1 g of substrate)[1]

Step-by-Step Methodology:

  • Preparation: Heat PPA in a beaker to 70°C to lower its viscosity.

  • Addition: Add the substrate (solid) slowly to the stirring PPA. Ensure complete dispersion.

  • Reaction: Heat the mixture to 100°C for 2–3 hours.

    • Critical Control: Do not exceed 120°C. Higher temperatures may cause cleavage of the ethyl ether (-OEt -> -OH).[1]

  • Quenching: Pour the hot reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. The PPA will hydrolyze, and the organic product will precipitate.[1]

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Recrystallization from Ethanol/Hexane is often sufficient.[1]

Product: 7-Ethoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Tetralone).[1]

Quantitative Data Summary

ParameterAmidation (Protocol A)Cyclization (Protocol B)[1]
Primary Reagent EDC/NHSPolyphosphoric Acid (PPA)
Temperature 0°C to 25°C100°C
Time 4h (Activation) + 12h (Coup)2–3 h
Key Risk Hydrolysis of NHS esterEther cleavage at >120°C
Typical Yield 85–95%70–80%
Purification Flash ChromatographyRecrystallization

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] [1]

  • Tetralone Synthesis via PPA: Organic Syntheses, Coll.[1] Vol. 4, p.898 (1963); Vol. 33, p.90 (1953).[1] (General protocol for phenylbutanoic acid cyclization). [1]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Reactivity of Alkoxy-Arenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1][2] [1]

(Note: Specific CAS 595570-57-3 is a catalog compound; protocols above are derived from validated methodologies for the homologous 4-(4-methoxyphenyl)butanoic acid class.)

Sources

Application

Application Notes and Protocols for the Evaluation of 4-(4-Ethoxy-3-methylphenyl)butanoic acid as a Potential PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting PPARs Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in crucial metabolic processes.[1] The three identified subtypes, or isotypes, are PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and primary functions.[1][2]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, PPARα is a key regulator of lipid metabolism.[2][3][4] Its activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, making it a target for hypolipidemic drugs.[3]

  • PPARγ: Primarily found in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and lipid storage.[2][5] Agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective in treating type 2 diabetes by improving insulin sensitivity, though they can have side effects.[4][5]

  • PPARβ/δ: This isotype is ubiquitously expressed and is implicated in enhancing fatty acid oxidation in skeletal muscle, which may help ameliorate obesity and insulin resistance.[2]

Given their central role in metabolic regulation, PPARs are significant therapeutic targets for metabolic diseases such as dyslipidemia, type 2 diabetes, and the metabolic syndrome.[6][7][8][9] The discovery of novel PPAR agonists, particularly those with selective or partial activity, is an active area of research aimed at developing safer and more effective therapies.[5]

This document provides a comprehensive guide for the investigation of 4-(4-Ethoxy-3-methylphenyl)butanoic acid , a novel compound with structural similarities to known bioactive molecules, as a potential PPAR agonist. The following sections detail a systematic approach to characterize the binding affinity, functional activity, and cellular effects of this compound.

Compound Profile: 4-(4-Ethoxy-3-methylphenyl)butanoic acid

Property Value
IUPAC Name 4-(4-ethoxy-3-methylphenyl)butanoic acid
CAS Number 878431-90-4
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Canonical SMILES CCOC1=CC=C(CCCC(=O)O)C=C1C

Source: Fluorochem[10]

Experimental Workflow for Agonist Characterization

A tiered approach is recommended to efficiently evaluate the potential of 4-(4-Ethoxy-3-methylphenyl)butanoic acid as a PPAR agonist. This workflow progresses from initial, high-throughput in vitro assays to more detailed cell-based functional assays.

experimental_workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Phenotypic and In Vivo Studies a In Silico Docking (Optional) b TR-FRET Competitive Binding Assay a->b Prioritize Candidates c Luciferase Reporter Gene Assay b->c Confirm Functional Activity d Target Gene Expression Analysis (qPCR) c->d Validate Downstream Effects e Adipocyte Differentiation Assay d->e Assess Phenotypic Response f In Vivo Metabolic Disease Models e->f Evaluate In Vivo Efficacy

Caption: A tiered experimental workflow for the characterization of a potential PPAR agonist.

Tier 1: In Vitro Screening Protocols

In Silico Docking (Optional Preliminary Step)

Before commencing wet-lab experiments, computational docking can provide initial insights into the potential binding of 4-(4-Ethoxy-3-methylphenyl)butanoic acid to the ligand-binding domains (LBDs) of PPARα, γ, and β/δ.[11] This can help predict potential selectivity and guide the prioritization of subsequent assays.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively determines the binding affinity of the test compound to the PPAR LBD.[12] It relies on the displacement of a fluorescently labeled tracer ligand by the test compound, leading to a decrease in the TR-FRET signal.[12]

Principle:

tr_fret_principle cluster_0 High TR-FRET Signal cluster_1 Low TR-FRET Signal PPAR-LBD PPAR-LBD Tracer Tracer PPAR-LBD->Tracer Bound Antibody Antibody PPAR-LBD->Antibody Bound label_a Energy Transfer PPAR-LBD_2 PPAR-LBD Test_Compound Test Compound PPAR-LBD_2->Test_Compound Bound Antibody_2 Antibody PPAR-LBD_2->Antibody_2 Bound Tracer_2 Tracer label_b No Energy Transfer High TR-FRET Signal High TR-FRET Signal Low TR-FRET Signal Low TR-FRET Signal

Caption: Principle of the TR-FRET competitive binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a complete TR-FRET assay buffer by adding DTT to a final concentration of 5 mM.[12] Prepare this buffer fresh daily.[12]

    • Dilute the GST-tagged human PPAR LBD (for each isotype: α, γ, and β/δ), the terbium-labeled anti-GST antibody, and the fluorescent pan-PPAR tracer to their working concentrations in the complete assay buffer.[13]

    • Prepare a serial dilution of 4-(4-Ethoxy-3-methylphenyl)butanoic acid and known PPAR agonist controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW0742 for PPARβ/δ) in the assay buffer.[3][14]

  • Assay Procedure (384-well format):

    • Add 10 µL of the test compound or control dilutions to the wells of a black, low-volume 384-well plate.[12]

    • Add 10 µL of the prepared PPAR LBD/antibody/tracer mix to each well.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[13]

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at ~495 nm (terbium) and ~520 nm (tracer).[12]

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Functional Assays

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of the test compound to activate the transcriptional activity of PPARs.[15][16]

Principle: Cells are engineered to express a PPAR isotype and a reporter gene (luciferase) under the control of a PPAR response element (PPRE).[17] Agonist binding to PPAR initiates a signaling cascade leading to the expression of luciferase.[16] The resulting luminescence is proportional to the level of PPAR activation.[16]

ppar_pathway cluster_0 Cytoplasm cluster_1 Nucleus Agonist 4-(4-Ethoxy-3-methylphenyl)butanoic acid PPAR PPAR Agonist->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Luciferase Luciferase Gene PPRE->Luciferase Activates Transcription Light Light Signal Luciferase->Light Produces

Caption: Simplified PPAR signaling pathway in a luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, COS-7) in the recommended growth medium.[18]

    • Co-transfect the cells with an expression vector for the desired human PPAR isotype (α, γ, or β/δ) and a luciferase reporter plasmid containing a PPRE. A Renilla luciferase vector can be co-transfected for normalization.[18]

  • Assay Procedure (96-well format):

    • Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere.

    • Prepare serial dilutions of 4-(4-Ethoxy-3-methylphenyl)butanoic acid and positive controls in the appropriate screening medium.[16]

    • Replace the culture medium with the compound dilutions and incubate for 22-24 hours.[16][19]

  • Luminescence Measurement:

    • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.[20]

    • Add the luciferase substrate to the cell lysate.[19]

    • Measure the firefly and Renilla luminescence using a luminometer.[18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control (e.g., DMSO).[18]

    • Plot the fold activation against the log of the compound concentration to determine the EC50 value.

Target Gene Expression Analysis (qPCR)

To confirm that the activation of PPAR by the test compound leads to the regulation of endogenous target genes, quantitative real-time PCR (qPCR) can be performed.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) with 4-(4-Ethoxy-3-methylphenyl)butanoic acid at various concentrations for a suitable duration (e.g., 24 hours).

    • Extract total RNA from the cells using a standard method (e.g., TRIzol).

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers for known PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in treated cells to vehicle-treated controls to determine the fold change in gene expression.

Expected Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in vitro and cell-based assays.

Assay PPAR Isotype Parameter 4-(4-Ethoxy-3-methylphenyl)butanoic acid Positive Control
TR-FRET Binding PPARαIC50 (µM)To be determinede.g., GW7647
PPARγIC50 (µM)To be determinede.g., Rosiglitazone
PPARβ/δIC50 (µM)To be determinede.g., GW0742
Luciferase Reporter PPARαEC50 (µM)To be determinede.g., GW7647
PPARγEC50 (µM)To be determinede.g., Rosiglitazone
PPARβ/δEC50 (µM)To be determinede.g., GW0742
Target Gene (qPCR) e.g., CPT1AFold ChangeTo be determinede.g., GW7647
e.g., FABP4Fold ChangeTo be determinede.g., Rosiglitazone

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 4-(4-Ethoxy-3-methylphenyl)butanoic acid as a potential PPAR agonist. Positive results from these assays, demonstrating both binding and functional activation of one or more PPAR isotypes, would warrant further investigation. Subsequent studies could include more advanced cellular assays, such as adipocyte differentiation for PPARγ agonists, and ultimately progress to in vivo studies in animal models of metabolic disease to evaluate the compound's therapeutic potential.[3][21]

References

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. (2023-01-26). Available from: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - NIH. (2024-10-15). Available from: [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. Available from: [Link]

  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC - PubMed Central. Available from: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020-02-06). Available from: [Link]

  • Synthesis of 4-(4-phenylphenyl)butanoic acid - PrepChem.com. Available from: [Link]

  • 4-(4-Methylphenoxy)butanoic acid | C11H14O3 | CID 248962 - PubChem. Available from: [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. Available from: [Link]

  • PPAR and human metabolic disease - Sci-Hub. Available from: [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells.... - ResearchGate. Available from: [Link]

  • PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC - PubMed Central. Available from: [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ - Indigo Biosciences. Available from: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . Available from: [Link]

  • (−)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic Acid [(−)DRF 2725]: A Dual PPAR Agonist with Potent Antihyperglycemic and Lipid Modulating Activity - ResearchGate. (2025-11-08). Available from: [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central. Available from: [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability - J-Stage. Available from: [Link]

  • Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds - MDPI. Available from: [Link]

  • Human PPARα Reporter Assay Kit - Indigo Biosciences. Available from: [Link]

  • Bioactive compound and their biological activity - ResearchGate. Available from: [Link]

  • PPAR delta agonists and metabolic diseases - PubMed. Available from: [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. Available from: [Link]

  • Luciferase Assay protocol - Emory University. Available from: [Link]

  • 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem - NIH. Available from: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. Available from: [Link]

  • Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts - DergiPark. Available from: [Link]

  • PPARγ and human metabolic disease - JCI. (2006-03-01). Available from: [Link]

  • 4-(4-Hydroxyphenyl)butanoic acid methyl ester | C11H14O3 | CID 140904 - PubChem. Available from: [Link]

  • Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay - UToledo Technology Publisher. (2019-11-20). Available from: [Link]

  • PPAR Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Peroxisome proliferator-activated receptor - Wikipedia. Available from: [Link]

  • PPAR Signaling | GeneGlobe - QIAGEN. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Friedel-Crafts reaction conditions for substituted benzenes

Topic: Friedel-Crafts Reaction Protocols for Substituted Benzenes Welcome to the Advanced Synthesis Support Desk. As your Senior Application Scientist, I have curated this guide to move beyond textbook theory and address...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Reaction Protocols for Substituted Benzenes

Welcome to the Advanced Synthesis Support Desk. As your Senior Application Scientist, I have curated this guide to move beyond textbook theory and address the practical failure modes encountered in drug discovery and process chemistry. The Friedel-Crafts (F-C) reaction is deceptive; it appears simple but is plagued by hidden kinetic traps, catalyst poisoning, and regioselectivity issues.

Part 1: The Critical Decision Matrix (Workflow Triage)

Before mixing reagents, use this logic flow to select the correct variation. Most "failures" in F-C chemistry are actually errors in pathway selection.

FC_Decision_Matrix Start Target Molecule Analysis Deactivated Is the Ring Deactivated? (NO2, CN, SO3H, NH2) Start->Deactivated Chain Does the alkyl chain require 3+ carbons? Rearrange Risk of Carbocation Rearrangement? Chain->Rearrange Yes DirectAlk Standard F-C Alkylation (Use excess Arene) Chain->DirectAlk No (Methyl/Ethyl) Rearrange->DirectAlk Tertiary Halide (Stable C+) Acylation F-C Acylation (followed by Reduction) Rearrange->Acylation Primary Halide (High Risk) Green Can you use Lanthanide Triflates? Acylation->Green Optimization Deactivated->Chain No (Activated/Neutral) Fail STOP: Reaction will fail. Use Suzuki/Stille coupling. Deactivated->Fail Yes (Strongly Deactivated)

Figure 1: Strategic decision tree for selecting between alkylation and acylation based on substrate constraints.

Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Polyalkylation Control

Q: I am attempting to mono-alkylate benzene with ethyl chloride, but my GC-MS shows significant diethyl and triethyl products. How do I stop at mono-substitution?

The Mechanism of Failure: This is a classic kinetic trap. The alkyl group is electron-donating (activating).[1][2] The product (ethylbenzene) is more nucleophilic than the starting material (benzene), causing the electrophile to preferentially attack the product [1].

Corrective Protocol:

  • Stoichiometry Flip: You cannot use a 1:1 ratio. You must use the arene as the solvent or in large excess (10:1 to 20:1 ratio).

  • High-Dilution: Run the reaction in a non-nucleophilic solvent (e.g., Nitrobenzene or

    
    ) to statistically reduce the encounter rate between the catalyst-electrophile complex and the product.
    
  • The "Blocking" Strategy: If the substrate is valuable, install a removable blocking group (e.g., sulfonation) at the para-position, alkylate, and then desulfonate [2].

Issue 2: The "Hidden" Catalyst Poisoning

Q: My reaction with aniline derivatives yields 0% conversion, even with fresh


. Why? 

The Mechanism of Failure: Lewis acids are not just catalysts; they are electrophiles. Basic amines (aniline derivatives) possess a lone pair that reacts instantly with


 to form a stable complex:


This transforms the strongly activating amino group into a strongly deactivating ammonium-like species, shutting down the ring to electrophilic attack [3].

Corrective Protocol:

  • Protect the Amine: Convert the amine to an amide (acetanilide) before the F-C reaction. The amide nitrogen is less basic and less likely to complex tightly with the Lewis acid.

  • Alternative Chemistry: For amino-arenes, avoid F-C entirely. Use Vilsmeier-Haack formylation or transition-metal catalyzed cross-coupling.

Issue 3: Acylation Yields & Stoichiometry

Q: I used a catalytic amount (10 mol%) of


 for an acylation, but the reaction stalled at <10% conversion. 

The Mechanism of Failure: Unlike alkylation, F-C Acylation is NOT catalytic with respect to traditional Lewis acids. The ketone product is a Lewis base.[3] It coordinates with the aluminum atom to form a stable 1:1 complex, removing the catalyst from the cycle [4].

Corrective Protocol:

  • The "2.2 Rule": You must use at least 1.1 equivalents of

    
     per carbonyl group in the acylating agent. If you are using an acid anhydride, you need 2.2 equivalents  (one for the reagent, one for the leaving carboxylate).
    
  • Workup: The complex must be hydrolyzed. Pour the reaction mixture into ice-HCl carefully. The exotherm is the heat of hydration of the aluminum salts; this confirms the complex existed.

Part 3: Advanced Protocols (The "Green" Upgrade)

Traditional


 methods are moisture-sensitive and generate large amounts of hazardous aluminum waste.[4] For high-value substrates, we recommend switching to Lanthanide Triflates .
Protocol: Ytterbium Triflate Catalyzed Acylation

Why this works:


 is water-tolerant and reusable.[4] It activates the acylating agent without being irreversibly bound by the ketone product [5].

Materials:

  • Substrate: Anisole (1.0 equiv)

  • Reagent: Acetic Anhydride (2.0 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Nitromethane (

    
    ) or solvent-free.
    

Step-by-Step Methodology:

  • Charge: In a flame-dried flask, add

    
     (0.2 mmol) and Anisole (1.0 mmol).
    
  • Addition: Add Acetic Anhydride (2.0 mmol) at room temperature.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC.[5]

    • Note: Unlike

      
      , this does not require ice-bath cooling as the exotherm is milder.
      
  • Quench: Add water (5 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Catalyst Recovery (Critical): The aqueous layer contains the catalyst. Evaporate the water under vacuum (rotavap) to recover the white solid

    
    .
    
  • Reactivation: Dry the recovered catalyst at 100°C in an oven for 2 hours. It can be reused 3–5 times with minimal loss of activity [5].

Catalyst Comparison Table
FeatureTraditional (

)
Modern (

)
Zeolites (H-Beta)
Stoichiometry >1.0 equiv (Stoichiometric)0.05 - 0.2 equiv (Catalytic)Heterogeneous (wt%)
Moisture Sensitivity Extreme (Explosive hydrolysis)Low (Water tolerant)Low (Must be calcined)
Selectivity Low (Polyalkylation common)HighShape-selective (Para)
Workup Acidic hydrolysis (Hazardous)Aqueous extractionFiltration
Substrate Scope Broad, but fails with aminesActivated/Neutral ringsActivated rings only
Part 4: Visualizing the Mechanism of Failure (Acylation)

Understanding the complexation step is vital for troubleshooting stoichiometry issues.

Acylation_Complex cluster_0 Why >1 Equiv is Needed R1 Acyl Chloride (R-COCl) Inter Acylium Ion (R-C+=O) R1->Inter + AlCl3 Cat AlCl3 (Catalyst) Prod Ketone Product Inter->Prod + Arene Arene Benzene Dead Product-Catalyst Complex (Inactive) Prod->Dead + AlCl3 (Irreversible Binding)

Figure 2: The "Catalyst Sink." The reaction product consumes the Lewis acid, necessitating stoichiometric quantities.

References
  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[1][2][4][6][7][8][9][10][11][12]Link

  • BenchChem Technical Support. (2025). Preventing Polyalkylation in Friedel-Crafts Reactions.Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation.[1][2][3][4][5][6][7][8][9][13][14][15]Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Kobayashi, S., et al. (2002). Lanthanide Triflates as Water-Tolerant Lewis Acids.[4] Chemical Reviews. Link

  • ChemGuide. (2022). Friedel-Crafts Reactions of Benzene and Methylbenzene.[5][10]Link

Sources

Optimization

"4-(4-Ethoxy-3-methylphenyl)butanoic acid" stability and degradation studies

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Ethoxy-3-methylphenyl)butanoic acid. It provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-Ethoxy-3-methylphenyl)butanoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to its stability and degradation. Our approach is rooted in mechanistic chemistry to help you not only solve immediate experimental issues but also to build a robust understanding of the molecule's behavior.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses common initial questions regarding the handling and inherent stability of 4-(4-Ethoxy-3-methylphenyl)butanoic acid.

Question 1: What are the primary chemical liabilities of 4-(4-Ethoxy-3-methylphenyl)butanoic acid that I should be aware of?

Answer: Based on its structure, the molecule possesses three primary points of potential degradation:

  • The Ether Linkage: The ethoxy group attached to the phenyl ring is an ether. Ether linkages can be susceptible to cleavage under strong acidic conditions (hydrolysis) and can be a target for oxidative degradation.

  • The Benzylic Position: The carbon atom of the butanoic acid chain directly attached to the phenyl ring is a benzylic carbon. This position is electronically activated by the aromatic ring and can be particularly susceptible to oxidation.

  • The Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation under high thermal stress.

Understanding these liabilities is the first step in designing stable formulations and robust analytical methods.

Question 2: What are the recommended general storage and handling conditions for this compound?

Answer: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Given that related phenoxy compounds can be labile to hydrolysis, it is crucial to protect the material from moisture.[1]

Question 3: My sample is showing a new impurity peak in my initial HPLC analysis even before starting stress testing. What could be the cause?

Answer: This suggests potential degradation during initial handling, sample preparation, or from improper long-term storage.

  • Check Your Solvent: Ensure your dissolution solvent is free of peroxides (common in aged ethers like THF or dioxane) and is of high purity. Some solvents can be slightly acidic or basic, initiating degradation.

  • Atmospheric Exposure: The compound may be sensitive to atmospheric oxygen. Try preparing samples freshly and minimizing their exposure to air before analysis.

  • Light Exposure: Photodegradation can occur rapidly for some aromatic compounds.[2] Ensure all sample preparation is done under amber lighting or in foil-wrapped vials.

  • Source Integrity: Verify the purity and storage history of the starting material from the vendor.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is a critical step to understand degradation pathways and develop stability-indicating analytical methods, as outlined by ICH guidelines.[3][4] This section provides troubleshooting for common issues encountered during these studies.

Workflow for a Typical Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A) cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution (e.g., in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Apply Stressors base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Apply Stressors ox Oxidation (e.g., 3% H2O2, RT) prep->ox Apply Stressors therm Thermal (e.g., 80°C, Solid & Solution) prep->therm Apply Stressors photo Photolytic (ICH Q1B Light Box) prep->photo Apply Stressors control Prepare Control Sample (Stock solution, no stressor) hplc Analyze via Stability- Indicating HPLC-UV/DAD control->hplc Analyze at T=0 & T=final quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench quench->hplc mass_spec Identify Degradants (LC-MS/MS) hplc->mass_spec If degradants > threshold eval Evaluate Peak Purity & Mass Balance hplc->eval

Caption: General workflow for conducting forced degradation studies.

Issue 1: Acid Hydrolysis Problems

Question: I'm not observing any significant degradation under standard acidic conditions (0.1M HCl at 60°C), or I'm seeing too much degradation too quickly.

Answer:

  • Plausible Mechanism: The primary target for acid hydrolysis is the ether linkage. The oxygen atom of the ethoxy group gets protonated, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water or the chloride ion, leading to cleavage. Studies on similar ether-containing molecules confirm cleavage of such linkages in acidic conditions.[5]

  • Troubleshooting Steps:

    • Stressor Concentration & Temperature: If degradation is too slow, consider increasing the acid concentration (e.g., to 1.0M HCl) or the temperature (e.g., to 80°C).[6] Conversely, if degradation is too fast (targeting 5-20% is ideal), reduce the temperature or acid strength.[4]

    • Co-Solvent Effects: If your compound has poor aqueous solubility, the organic co-solvent (like acetonitrile or methanol) can influence the reaction rate. Ensure the co-solvent is miscible and stable under the conditions.

    • Reaction Quenching: Ensure you are effectively neutralizing the acid with an equivalent amount of base before HPLC analysis. An acidic sample can damage the HPLC column and cause chromatographic artifacts.

  • Senior Application Scientist's Note: The choice of acid can matter. While HCl is common, its chloride ion is nucleophilic. If you suspect Cl- is participating in the reaction, consider using a non-nucleophilic acid like dilute sulfuric acid to ensure you are observing pure hydrolysis.

Issue 2: Oxidative Degradation Problems

Question: My sample shows multiple new peaks, or a complete loss of the parent peak, when using hydrogen peroxide. How can I control the reaction?

Answer:

  • Plausible Mechanism: The molecule has two primary sites for oxidation: the electron-rich phenyl ring and the benzylic carbon on the butanoic acid chain. Oxidation can lead to the formation of phenols (from ether cleavage), quinones, or ketones at the benzylic position. Degradation of alkylphenol ethoxylates often proceeds via oxidation pathways.[7]

  • Troubleshooting Steps:

    • Peroxide Concentration: 3% H₂O₂ can be aggressive. Start with a lower concentration (e.g., 0.3%) and conduct the experiment at room temperature.

    • Time Points: Oxidation reactions can be rapid. Sample at earlier time points (e.g., 1, 4, 8 hours) to capture the primary degradants before they degrade further.

    • Metal Contamination: Trace metal ions in your glassware or reagents can catalyze peroxide decomposition, leading to highly reactive radical species and uncontrolled degradation. Use high-purity water and acid-washed glassware.

    • Alternative Oxidants: If peroxide is too aggressive, consider a milder oxidant or a different mechanistic pathway, such as using AIBN for free-radical initiation.

  • Senior Application Scientist's Note: The electron-donating ethoxy and methyl groups make the aromatic ring highly activated. This increases its susceptibility to oxidation compared to an unsubstituted phenyl ring. The likely initial products are hydroxylated aromatic rings or cleavage of the ethoxy group.

Predicted Primary Degradation Pathways

Caption: Predicted primary degradation pathways under hydrolytic and oxidative stress.

Issue 3: Thermal and Photolytic Stability Problems

Question: I don't see any degradation under thermal or photolytic stress. Does this mean the molecule is completely stable?

Answer:

  • Plausible Mechanism:

    • Thermal: High temperatures can provide the activation energy for decarboxylation of the butanoic acid chain or cleavage of the aliphatic chain. Carboxylic acids are known to thermally decompose, often between 500-650 K, though degradation can occur at lower temperatures over long periods.[8]

    • Photolytic: Aromatic rings can absorb UV light, promoting them to an excited state. This can lead to radical reactions, oxidation, or rearrangement. The presence of oxygen can accelerate photodegradation.[2]

  • Troubleshooting Steps:

    • Increase Stress Intensity: For thermal studies, you may need to increase the temperature (e.g., >80°C) or test for a longer duration, as per ICH guidelines.[9] For photostability, ensure your light source provides the full spectrum and intensity specified by ICH Q1B.

    • Test in Solution and Solid State: The molecule may be stable in its solid crystalline form but degrade more readily in solution. Both should be tested.

    • Consider Humidity: For thermal studies, including a high-humidity condition (e.g., 75% RH) can be crucial, as moisture can facilitate degradation pathways that are not active in a dry heat environment.[10]

  • Senior Application Scientist's Note: A lack of degradation under one condition is a valid result. The goal of forced degradation is not to destroy the molecule but to understand its breaking points. If no degradation is seen after exposing the compound to appropriately harsh conditions (e.g., heating above its melting point or extended high-intensity light exposure), you have successfully demonstrated its stability under those conditions.

Part 3: Protocols & Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation

This table provides a baseline for initiating studies, derived from ICH guidelines.[4][9][11] The goal is to achieve 5-20% degradation to ensure degradation products can be reliably detected and the analytical method is appropriately challenged.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Notes
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C24 - 72 hoursNeutralize sample before injection.
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °C24 - 72 hoursNeutralize sample before injection.
Oxidation 3% H₂O₂Room Temp.24 hoursProtect from light. May require lower concentrations (e.g., 0.3%).
Thermal (Dry Heat) N/A80 °C (or 10°C above acc. stability)Up to 1 weekTest both solid material and solution.
Photostability ICH Q1B Option 2AmbientOverall illumination ≥ 1.2 million lux-hr; Integrated near UV ≥ 200 W-hr/m²Run a dark control in parallel.
Step-by-Step Protocol: Oxidative Stress Testing
  • Preparation: Prepare a 1 mg/mL stock solution of 4-(4-Ethoxy-3-methylphenyl)butanoic acid in a 50:50 acetonitrile:water mixture.

  • Control Sample: Transfer 1 mL of the stock solution to an HPLC vial. This is your T=0 and unstressed control.

  • Stress Sample: In a foil-wrapped flask, combine 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (this results in a final H₂O₂ concentration of 3%).

  • Incubation: Store the stress sample at room temperature.

  • Time Points: At specified time points (e.g., 2, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) and dilute it into an HPLC vial with the mobile phase to stop the reaction.

  • Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Calculate the percentage degradation of the parent peak.

    • Check for the formation of new peaks.

    • Perform a mass balance calculation (sum of parent peak area and all degradant peak areas should be close to the initial parent peak area).

    • Evaluate peak purity of the parent peak in the stressed sample to ensure co-elution is not occurring.

References

  • White, J. M., et al. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. Available from: [Link]

  • Wikipedia. Organophosphate. Available from: [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • PubMed Central. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. National Library of Medicine. Available from: [Link]

  • Wikipedia. Butyric acid. Available from: [Link]

  • ResearchGate. Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. Available from: [Link]

  • PubChem. 4-[4-(3-Methylphenyl)phenoxy]butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. National Library of Medicine. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • PubMed Central. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. National Library of Medicine. Available from: [Link]

  • MDPI. An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. Available from: [Link]

  • Contract Pharma. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Library of Medicine. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Taylor & Francis. Alkylphenols – Knowledge and References. Available from: [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration. Available from: [Link]

  • PubMed Central. Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. Available from: [Link]

  • ResearchGate. (PDF) Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Available from: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • University of Wisconsin-Milwaukee. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Available from: [Link]

  • JAM 2026. Paper Specific Instructions. Available from: [Link]

  • PubMed Central. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. National Library of Medicine. Available from: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from: [Link]

  • MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available from: [Link]

  • PubChem. 4-(4-Methylphenoxy)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 4-ethoxy-, methyl ester (CAS 29006-04-0). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Spectra of "4-(4-Ethoxy-3-methylphenyl)butanoic acid"

Welcome to the technical support center for the analysis of "4-(4-Ethoxy-3-methylphenyl)butanoic acid" via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of "4-(4-Ethoxy-3-methylphenyl)butanoic acid" via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and interpretation assistance for ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

To facilitate a clear and accurate interpretation of the NMR data, the following standardized numbering system for the atoms in "4-(4-Ethoxy-3-methylphenyl)butanoic acid" will be used throughout this guide.

Caption: Molecular structure of 4-(4-Ethoxy-3-methylphenyl)butanoic acid with atom numbering.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in 4-(4-Ethoxy-3-methylphenyl)butanoic acid?

A1: The expected ¹H NMR chemical shifts are influenced by the electronic environment of each proton. Protons attached to or near electronegative atoms or aromatic rings will be deshielded and appear at a lower field (higher ppm).

Proton(s) Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H on COOHCarboxylic Acid10.0 - 12.0Broad Singlet1H
H6, H2Aromatic6.8 - 7.2Multiplet3H
H on C12Ethoxy (-OCH₂-)~4.0Quartet2H
H on C7Benzylic (-CH₂-)~2.6Triplet2H
H on C9Butanoic Acid (-CH₂-)~2.4Triplet2H
H on C11Methyl (-CH₃)~2.2Singlet3H
H on C8Butanoic Acid (-CH₂-)~1.9Sextet2H
H on C13Ethoxy (-CH₃)~1.4Triplet3H

Note: These are approximate values and can be influenced by the solvent and concentration.[1][2]

Q2: What are the expected chemical shifts for the carbons in 4-(4-Ethoxy-3-methylphenyl)butanoic acid?

A2: The ¹³C NMR chemical shifts are also dependent on the electronic environment. Carbons in carbonyl groups are significantly deshielded and appear at the lowest field.

Carbon(s) Assignment Expected Chemical Shift (ppm)
C10Carboxylic Acid (C=O)175 - 185
C4Aromatic (C-O)155 - 160
C1, C3, C5Aromatic120 - 140
C2, C6Aromatic110 - 120
C12Ethoxy (-OCH₂-)60 - 70
C7, C8, C9Butanoic Acid Chain20 - 40
C11Methyl (-CH₃)15 - 25
C13Ethoxy (-CH₃)10 - 20

Note: These are approximate values and can be influenced by the solvent.[2][3]

Q3: Why is the carboxylic acid proton (COOH) signal often broad?

A3: The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the NMR solvent.[4] This exchange process occurs on the NMR timescale, leading to a broadening of the signal. The position and broadness of this peak can also be affected by concentration and temperature.

Q4: How can I confirm the presence of the carboxylic acid proton?

A4: A simple and effective method is a "D₂O shake."[5] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The acidic COOH proton will exchange with deuterium from the D₂O, and the signal will either disappear or significantly decrease in intensity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your NMR experiments with "4-(4-Ethoxy-3-methylphenyl)butanoic acid".

Issue 1: Peak Overlap in the Aromatic Region

  • Question: The signals for the aromatic protons (H2, H5, and H6) are overlapping, making it difficult to determine their exact multiplicities and coupling constants. What can I do?

  • Answer & Workflow:

    • Change the Solvent: The chemical shifts of protons can be influenced by the solvent.[5] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can often resolve overlapping signals. The aromatic rings of benzene-d₆ will interact with the solute, inducing different chemical shifts.

    • Increase the Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). A stronger magnetic field will increase the dispersion of the signals, potentially resolving the overlap.

    • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment. This will show correlations between coupled protons, helping to identify which protons are adjacent to each other, even if their 1D signals are overlapped.

G A Overlapping Aromatic Signals B Change NMR Solvent A->B C Increase Spectrometer Field Strength A->C D Perform 2D COSY Experiment A->D E Resolved Signals B->E C->E D->E Correlation map aids assignment

Caption: Troubleshooting workflow for overlapping aromatic signals.

Issue 2: Poor Signal-to-Noise Ratio

  • Question: The NMR spectrum has a low signal-to-noise ratio, and some of the smaller peaks are difficult to distinguish from the baseline. How can I improve this?

  • Answer & Workflow:

    • Increase the Concentration: If your sample is not already at an optimal concentration, increasing the amount of dissolved compound can improve the signal intensity. However, be aware that very high concentrations can lead to peak broadening.[5][6]

    • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

    • Check the Probe Tuning and Matching: Ensure that the NMR probe is properly tuned and matched for your sample and solvent. An improperly tuned probe will result in a significant loss of sensitivity.

    • Use a Cryoprobe: If available, a cryogenically cooled probe will provide a significant boost in sensitivity compared to a standard room temperature probe.

Issue 3: Unexpected Peaks in the Spectrum

  • Question: I see peaks in my spectrum that I cannot assign to the structure of 4-(4-Ethoxy-3-methylphenyl)butanoic acid. What could be their origin?

  • Answer & Workflow:

    • Solvent Impurities: Check for residual proton signals from your deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, H₂O at ~1.56 ppm).[7] The chemical shift of water can vary depending on the solvent and temperature.

    • Grease: Peaks from silicone grease used on glassware can sometimes appear in the spectrum, typically as broad singlets around 0 ppm.

    • Starting Materials or Byproducts: If the compound was synthesized, there may be residual starting materials or byproducts. Compare the spectrum to the known spectra of the starting materials.

    • Phthalates: Phthalates are common plasticizers and can be introduced as contaminants from plastic labware. They often show characteristic aromatic signals and a broad multiplet in the aliphatic region.

G Unexpected Peaks Unexpected Peaks Solvent Impurities Solvent Impurities Unexpected Peaks->Solvent Impurities Grease Grease Unexpected Peaks->Grease Starting Materials/Byproducts Starting Materials/Byproducts Unexpected Peaks->Starting Materials/Byproducts Phthalates Phthalates Unexpected Peaks->Phthalates

Caption: Common sources of unexpected peaks in an NMR spectrum.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Novice Level, Spectrum 14. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Malik, S., Ghosh, A., & Saha, B. (2025, July). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

  • Al-awar, M. S., & Al-shaaer, M. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1083-1097. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra showing the chemical shifts of the methyl groups (left) and plot of the molar fractions versus time (right). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0058392). Retrieved from [Link]

  • SpectraBase. (n.d.). 13C NMR of 2-[2-(2-Chloro-ethoxy)-ethoxy]-phenol. Retrieved from [Link]

  • ChemTutorDerek. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-ethoxy-, methyl ester. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

  • Reddit. (2020, February 18). How do I analyze this NMR?, I've figured out its a carboxylic acid from the IR and the MS but the NMR is confusing me. Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-ethoxy-, methyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid

Welcome to the technical support center for the synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scale-up of this important synthesis. Our focus is on providing practical, field-proven insights to ensure a robust, efficient, and scalable process.

Introduction

4-(4-Ethoxy-3-methylphenyl)butanoic acid is an arylalkanoic acid, a class of compounds with significant interest in medicinal chemistry.[1][2] The successful and scalable synthesis of this molecule is crucial for further research and development. This guide outlines a reliable two-step synthetic route and addresses potential challenges that may arise during scale-up. The proposed synthesis involves a Friedel-Crafts acylation followed by a ketone reduction.

Proposed Synthetic Workflow

The synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid can be efficiently achieved in two primary steps, as illustrated in the workflow diagram below. This route is designed for scalability and is based on well-established chemical transformations.

Synthetic Workflow Start Starting Materials: 2-Ethoxytoluene Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Intermediate: 4-(4-Ethoxy-3-methylbenzoyl)propanoic acid Step1->Intermediate Step2 Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner) Intermediate->Step2 FinalProduct Final Product: 4-(4-Ethoxy-3-methylphenyl)butanoic acid Step2->FinalProduct

Caption: Overall synthetic workflow for 4-(4-Ethoxy-3-methylphenyl)butanoic acid.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 2-Ethoxytoluene with Succinic Anhydride

This reaction forms the carbon skeleton of the target molecule through an electrophilic aromatic substitution.[3][4]

Materials:

  • 2-Ethoxytoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

Procedure:

  • In a suitably sized, flame-dried reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane.

  • Cool the solvent to 0-5 °C using an ice bath.

  • Slowly and portion-wise add anhydrous aluminum chloride to the cooled solvent with vigorous stirring.

  • In a separate vessel, dissolve succinic anhydride in anhydrous dichloromethane.

  • Add the succinic anhydride solution dropwise to the aluminum chloride suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add 2-ethoxytoluene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Once the addition of 2-ethoxytoluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Carefully quench the reaction by slowly pouring the mixture into a vessel containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-ethoxy-3-methylbenzoyl)propanoic acid.

  • The crude product can be purified by recrystallization.

Step 2: Reduction of 4-(4-Ethoxy-3-methylbenzoyl)propanoic acid

The ketone intermediate can be reduced to the corresponding alkane using either Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[5][6][7] The choice of method will depend on the stability of the starting material and any other functional groups present.

Method A: Clemmensen Reduction [5][8]

Materials:

  • 4-(4-Ethoxy-3-methylbenzoyl)propanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a reactor equipped with a reflux condenser and mechanical stirrer, add the crude 4-(4-ethoxy-3-methylbenzoyl)propanoic acid, toluene, water, and concentrated hydrochloric acid.

  • Add the freshly prepared zinc amalgam to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be needed during the reaction.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and decant the aqueous layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-(4-ethoxy-3-methylphenyl)butanoic acid by recrystallization or column chromatography.

Method B: Wolff-Kishner Reduction [7][9]

Materials:

  • 4-(4-Ethoxy-3-methylbenzoyl)propanoic acid

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a reactor equipped with a reflux condenser and mechanical stirrer, add the 4-(4-ethoxy-3-methylbenzoyl)propanoic acid, diethylene glycol, and hydrazine hydrate.

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Add potassium hydroxide pellets portion-wise to the reaction mixture.

  • Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated HCl to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-(4-ethoxy-3-methylphenyl)butanoic acid by recrystallization or column chromatography.

Troubleshooting Guide

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation? CheckMoisture Strictly Anhydrous Conditions? Start->CheckMoisture Yes CheckStoichiometry Correct AlCl₃ Stoichiometry? CheckMoisture->CheckStoichiometry Yes Sol_Moisture Solution: Flame-dry glassware. Use anhydrous solvents and reagents. CheckMoisture->Sol_Moisture No CheckTemp Maintained Low Temperature? CheckStoichiometry->CheckTemp Yes Sol_Stoichiometry Solution: Use at least 2 equivalents of AlCl₃. One for the anhydride, one for the product ketone. CheckStoichiometry->Sol_Stoichiometry No CheckPurity Purity of Starting Materials? CheckTemp->CheckPurity Yes Sol_Temp Solution: Maintain 0-5°C during additions to prevent side reactions. CheckTemp->Sol_Temp No Sol_Purity Solution: Purify starting materials. Ensure 2-ethoxytoluene is free of isomers. CheckPurity->Sol_Purity No OtherIssues Consider other issues: - Inefficient stirring - Incorrect workup procedure CheckPurity->OtherIssues Yes

Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.

Q1: The Friedel-Crafts acylation is giving a low yield. What are the common causes and solutions?

  • Possible Cause 1: Presence of Moisture. The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous grade solvents and ensure reagents are fresh and have been stored properly.

  • Possible Cause 2: Insufficient Catalyst. In Friedel-Crafts acylations, the aluminum chloride not only acts as a catalyst but also forms a complex with the ketone product.[4] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount of AlCl₃ is often required. For the reaction with succinic anhydride, at least two equivalents of AlCl₃ should be used: one for each carbonyl group of the anhydride.

  • Possible Cause 3: Incorrect Reaction Temperature. The Friedel-Crafts acylation is an exothermic reaction. If the temperature is not controlled, side reactions such as polymerization or undesired isomer formation can occur.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of reagents. Allow the reaction to warm to room temperature slowly to ensure controlled reaction progression.

  • Possible Cause 4: Impure Starting Materials. The presence of impurities in the 2-ethoxytoluene, such as other isomers, can lead to the formation of a mixture of products, making isolation of the desired product difficult and reducing the overall yield.

    • Solution: Use highly pure starting materials. If necessary, purify the 2-ethoxytoluene by distillation before use.

Q2: During the Clemmensen reduction, the reaction stalls and starting material remains. How can I improve this?

  • Possible Cause 1: Deactivation of Zinc Amalgam. The surface of the zinc amalgam can become deactivated over time.

    • Solution: Use freshly prepared zinc amalgam for each reaction. Ensure vigorous stirring to maintain a fresh surface for the reaction to occur.

  • Possible Cause 2: Insufficient Acid. The reaction consumes hydrochloric acid. If the concentration of HCl drops, the reaction rate will decrease.

    • Solution: Add additional portions of concentrated hydrochloric acid throughout the course of the reaction to maintain a strongly acidic environment.

Q3: The Wolff-Kishner reduction is not going to completion. What could be the issue?

  • Possible Cause 1: Incomplete Hydrazone Formation. The first step of the Wolff-Kishner reduction is the formation of a hydrazone.[7] If this step is incomplete, the subsequent reduction will also be incomplete.

    • Solution: Ensure sufficient hydrazine hydrate is used and that the initial heating step (100-120 °C) is maintained for an adequate amount of time to allow for complete hydrazone formation before adding the base.

  • Possible Cause 2: Insufficiently High Temperature. The decomposition of the hydrazone requires a high temperature.

    • Solution: Use a high-boiling solvent like diethylene glycol and ensure the reaction temperature reaches 190-200 °C after the addition of potassium hydroxide.

Q4: I am having difficulty purifying the final product, 4-(4-Ethoxy-3-methylphenyl)butanoic acid.

  • Possible Cause 1: Oiling Out During Recrystallization. The crude product may contain impurities that lower its melting point and cause it to separate as an oil rather than crystallizing.

    • Solution: Try a different recrystallization solvent or a solvent mixture. If the product is still oily, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Possible Cause 2: Co-elution of Impurities During Chromatography. Similar impurities may co-elute with the product during column chromatography.

    • Solution: Optimize the mobile phase for better separation. A gradient elution may be necessary. Alternatively, consider derivatizing the carboxylic acid to an ester, purifying the ester, and then hydrolyzing it back to the acid.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for introducing the side chain?

Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products.[10][11] Acylation, on the other hand, introduces a deactivating acyl group, which prevents further reactions on the aromatic ring, leading to a cleaner product.[3][4] The resulting ketone can then be reliably reduced to the desired alkane.[6]

Q2: Can I use other Lewis acids for the Friedel-Crafts acylation?

Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this type of reaction.[12] The choice of catalyst may require optimization of the reaction conditions.

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

Yes, both the Friedel-Crafts acylation and the reductions have safety considerations.

  • Friedel-Crafts Acylation: The reaction is exothermic and can generate HCl gas. Ensure adequate cooling and proper ventilation. The quenching of the reaction with water is also highly exothermic and should be done slowly and with caution.

  • Clemmensen Reduction: This reaction uses concentrated hydrochloric acid and generates hydrogen gas, which is flammable. The use of mercury in the zinc amalgam requires careful handling and disposal.

  • Wolff-Kishner Reduction: This reaction uses hydrazine, which is toxic and potentially explosive, and requires high temperatures. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: What analytical methods are suitable for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are suitable for monitoring the progress of the reactions.

  • Product Characterization: The structure and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be quantitatively determined by HPLC.

Data Summary Table

ParameterStep 1: Friedel-Crafts AcylationStep 2: Clemmensen ReductionStep 2: Wolff-Kishner Reduction
Key Reagents 2-Ethoxytoluene, Succinic Anhydride, AlCl₃Zinc Amalgam, Conc. HClHydrazine Hydrate, KOH
Solvent DichloromethaneToluene, WaterDiethylene Glycol
Temperature 0 °C to Room Temp.Reflux100-200 °C
Typical Reaction Time 12-16 hours8-12 hours5-8 hours
Work-up Acidic aqueous quenchAqueous extractionAcidic aqueous quench
Purification RecrystallizationRecrystallization/ChromatographyRecrystallization/Chromatography

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids. Retrieved from [Link]

  • SlidePlayer. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Google Patents. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1.
  • The Organic Chemistry Tutor. (2018, November 27). Wolff-Kishner Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • YouTube. (2018, November 27). Clemmensen Reduction. Retrieved from [Link]

  • YouTube. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PMC. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Wiley Online Library. (n.d.). Investigating the formation and diagnostic value of ω-(o-alkylphenyl)alkanoic acids in ancient pottery. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2018, January). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (2009, June). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • MDPI. (n.d.). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Retrieved from [Link]

  • American Spice Trade Association. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0334596A3 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acid esters.
  • PMC. (2023, December 28). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2021, June). Investigating the formation and diagnostic value of ω-(o-alkylphenyl)alkanoic acids in ancient pottery. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the solubility of "4-(4-Ethoxy-3-methylphenyl)butanoic acid" for bioassays

Topic: 4-(4-Ethoxy-3-methylphenyl)butanoic acid Case ID: SOL-4EMPB-001 Classification: Lipophilic Carboxylic Acid / Bioassay Reagent Status: Active Guide[1] Executive Summary 4-(4-Ethoxy-3-methylphenyl)butanoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Ethoxy-3-methylphenyl)butanoic acid

Case ID: SOL-4EMPB-001 Classification: Lipophilic Carboxylic Acid / Bioassay Reagent Status: Active Guide[1]

Executive Summary

4-(4-Ethoxy-3-methylphenyl)butanoic acid is a lipophilic organic acid containing a non-polar phenyl core and an ionizable carboxylic acid tail.[1] Its poor aqueous solubility at neutral pH is a common bottleneck in bioassays, often leading to "silent" precipitation that skews IC50/EC50 data.

This guide provides validated workflows to solubilize this compound for cell-based and enzymatic assays, ensuring bioavailability without compromising cell health.

Module 1: Primary Stock Preparation (Standard Protocol)

Objective: Create a stable, high-concentration master stock.[1]

The Chemistry: This compound is sparingly soluble in water but highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO). The carboxylic acid moiety (


) means ionization—and thus aqueous solubility—is pH-dependent.[1]

Protocol:

  • Solvent Choice: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).[1]
    
  • Target Concentration: 10 mM to 50 mM. (Avoid >50 mM to prevent "crashing out" upon dilution).[1]

  • Procedure:

    • Weigh the powder in a glass vial (avoid polystyrene).

    • Add DMSO to the center of the vial.

    • Vortex for 30 seconds.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

Storage:

  • Aliquot: 20-50

    
    L aliquots to avoid freeze-thaw cycles.
    
  • Conditions: -20°C, desiccated, protected from light.

Module 2: The "Crash-Out" Phenomenon (Troubleshooting Dilution)

The Problem: When you pipette a 50 mM DMSO stock directly into cell culture media (pH 7.4), the compound encounters a "solubility cliff." The local concentration momentarily exceeds the solubility limit before mixing is complete, causing micro-precipitation.

Visualizing the Solubility Logic:

SolubilityLogic start Start: DMSO Stock (10-50 mM) dilution Dilute into Aqueous Media start->dilution check Visual/Turbidity Check dilution->check soluble Clear Solution (Proceed to Assay) check->soluble No precipitate Precipitation/Cloudiness check->precipitate Yes root_cause Analyze Root Cause precipitate->root_cause cause1 Conc. > Solubility Limit root_cause->cause1 cause2 pH < pKa (Protonated) root_cause->cause2 fix1 Solution: Intermediate Dilution (Serial Step) cause1->fix1 fix2 Solution: Carrier Protein (BSA) or Cyclodextrin cause2->fix2

Figure 1: Decision matrix for troubleshooting precipitation events during aqueous dilution.

Module 3: Advanced Solubilization Strategies

If simple dilution fails (turbidity observed), adopt one of the following "Carrier" strategies.

Strategy A: Cyclodextrin Complexation (Gold Standard)

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic phenyl ring while exposing hydrophilic groups to the solvent.[1] This prevents aggregation.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Add your compound (from DMSO stock) directly into this Cyclodextrin solution before adding to cells.

  • Incubate/shake for 15 minutes at room temperature to allow complex formation.

  • Dilute this complex into the final assay medium.

Strategy B: The "BSA Carrier" Method (Bio-Mimetic)

Mechanism: Serum albumin (BSA/HSA) naturally transports lipophilic acids (like fatty acids) in the blood. Pre-conjugating your compound to BSA prevents precipitation.[1]

Protocol:

  • Prepare media containing 1% BSA (Fatty Acid Free).[1]

  • Dilute the DMSO stock into a small volume of this high-BSA media (e.g., 10x final concentration).

  • Vortex immediately.[1][2]

  • Dilute this intermediate into the final assay wells.

Module 4: Comparative Data & Specifications

Solubility Profile Table

Solvent / CarrierSolubility Limit (Est.)[1][3]Suitability for BioassayNotes
Water (pH 7) < 0.1 mg/mLPoorHigh risk of precipitation.[1]
DMSO > 50 mg/mLExcellent (Stock)Cytotoxic > 0.5% v/v.
Ethanol > 20 mg/mLGoodEvaporates; cytotoxic > 1%.[1]
PBS + 20% HP-

-CD
~ 5-10 mg/mLExcellentBest for animal injections (IP/IV).[1]
PBS + 1% BSA ~ 1-2 mg/mLExcellentMimics physiological transport.[1]
Module 5: Frequently Asked Questions (FAQ)

Q: My compound sticks to the pipette tips. How do I fix this? A: Lipophilic carboxylic acids adsorb to polypropylene.[1]

  • Fix: Use Low Retention tips.

  • Fix: Pre-wet the tip by aspirating and dispensing the solvent 3 times before the final transfer.

Q: Can I use basic pH to dissolve it? A: Yes. Since it is an acid, raising the pH (e.g., 0.1 M NaOH) will instantly dissolve it by forming the carboxylate salt.

  • Warning: You must titrate this back to neutral pH carefully.[1] If you add this basic solution to a small volume of unbuffered media, you will kill your cells. This method is recommended only for experienced chemists.[1]

Q: Why does it precipitate after 2 hours in the incubator? A: This is "supersaturation failure." The compound was temporarily suspended but crystallized over time.

  • Solution: Switch to Strategy A (Cyclodextrin) .[1] The inclusion complex is thermodynamically stable and will not precipitate over 24-48 hours.

Experimental Workflow: The "Safe Dilution" Pathway

This workflow minimizes the osmotic and solubility shock to the compound.

DilutionWorkflow cluster_0 Step 1: Stock cluster_1 Step 2: Intermediate (100x) cluster_2 Step 3: Final Assay (1x) stock 10 mM DMSO Stock inter Intermediate Plate (Media + 10% DMSO) stock->inter 1:10 Dilution (Prevents Shock) final Cell Culture Plate (Final DMSO < 0.1%) inter->final 1:100 Dilution (Rapid Mixing)

Figure 2: Stepwise dilution protocol to prevent precipitation shocks common in direct 1:1000 dilutions.

References
  • Assay Guidance Manual (NCBI). Compound Management and Solubility in Screening.

    • Source: [1]

  • Brewster, M. E., & Loftsson, T. (2007) . Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews.[1]

    • Source: [1]

  • Di, L., & Kerns, E. H. (2015) .[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility).

    • Source: [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ethoxy vs. Methoxy Phenylbutanoic Acids: A Comparative Analysis of Biological Activity

In the landscape of drug discovery and medicinal chemistry, subtle molecular modifications can lead to profound differences in biological activity. The substitution of a methoxy (-OCH₃) group for an ethoxy (-OCH₂CH₃) gro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, subtle molecular modifications can lead to profound differences in biological activity. The substitution of a methoxy (-OCH₃) group for an ethoxy (-OCH₂CH₃) group on a phenylbutanoic acid scaffold is a classic example of such a nuanced alteration. This guide provides an in-depth comparison of the biological activities of ethoxy- versus methoxy-substituted phenylbutanoic acids, offering experimental insights and data-driven analysis for researchers in pharmacology and drug development.

The Fundamental Distinction: Physicochemical Properties

At its core, the difference between a methoxy and an ethoxy group lies in its size, lipophilicity, and metabolic stability. The addition of a single methylene group (-CH₂-) renders the ethoxy substituent larger and more lipophilic than the methoxy group. These seemingly minor differences can significantly impact a molecule's interaction with biological targets and its overall pharmacokinetic profile.

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Implication in Drug Design
Size (Steric Bulk) SmallerLargerCan influence binding affinity and selectivity by altering the fit within a receptor's binding pocket.[1]
Lipophilicity (logP) LowerHigherAffects cell membrane permeability, protein binding, and overall absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability Prone to O-dealkylationCan also undergo O-dealkylation, but the rate may differ.The primary metabolic pathway for aryl methyl ethers is often O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance.[2][3]
Comparative Biological Activity: A Focus on PPAR Agonism

Phenylpropanoic and phenylbutanoic acid derivatives are well-known scaffolds for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][4][5] These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them important targets for diseases like dyslipidemia and type 2 diabetes.[6] Structure-activity relationship (SAR) studies often reveal that the nature of substituents on the phenyl ring is a key determinant of potency and selectivity.[4][5]

While direct, head-to-head comparative studies of ethoxy vs. methoxy phenylbutanoic acids are not abundant, SAR data from broader studies on alkoxyphenyl-propanoic acids provide valuable insights. For instance, in the development of PPAR agonists, the steric bulk of substituents on the distal benzene ring has been shown to have a significant influence on activity.[1]

Hypothetical SAR Data for PPARα Activation

The following table represents hypothetical, yet plausible, data based on established principles of PPAR agonism, illustrating the potential differences in activity.

CompoundStructureTargetEC₅₀ (nM)Interpretation
Compound M 4-(4-methoxyphenyl)butanoic acidPPARα150Moderate potency. The smaller methoxy group allows for a good fit into the binding pocket.
Compound E 4-(4-ethoxyphenyl)butanoic acidPPARα95Potentially higher potency. The increased lipophilicity and size of the ethoxy group may lead to more favorable hydrophobic interactions within the binding site.

This data is illustrative and intended to represent typical trends observed in SAR studies.

The improved potency of an ethoxy analog (Compound E) could be attributed to its larger size and increased lipophilicity, allowing it to occupy the hydrophobic ligand-binding pocket of PPARα more effectively than the methoxy analog. However, this is not a universal rule; for some biological targets, the increased steric bulk of the ethoxy group could lead to a steric clash, resulting in decreased activity.

Metabolic Considerations: The Role of Cytochrome P450

A critical aspect of comparing these two functional groups is their metabolic fate. Aryl ethers are susceptible to oxidative metabolism, primarily through O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.[7][8]

  • Methoxy Groups: Are readily O-demethylated to form a phenol.[2] This resulting metabolite is often more polar and can be quickly conjugated and excreted.[7] This metabolic pathway can be a liability, leading to a short half-life for the drug.

  • Ethoxy Groups: Also undergo O-dealkylation, but the rate can be different. In some cases, the bulkier ethoxy group may be more resistant to metabolism, leading to improved pharmacokinetic properties.

The choice between these groups is often a strategic one in drug design to modulate the metabolic profile of a lead compound.

Experimental Validation: A Protocol for Assessing PPARα Activity

To empirically determine the difference in biological activity, a cell-based luciferase reporter assay is a standard and robust method.

Protocol: PPARα Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for human PPARα.

    • An expression vector for the Retinoid X Receptor alpha (RXRα), the heterodimerization partner of PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., Compound M and Compound E) at various concentrations (typically from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a known PPARα agonist as a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each compound.

Visualizing the Concepts

Diagram 1: Hypothetical Binding Interaction

This diagram illustrates how the larger ethoxy group might form more extensive hydrophobic interactions within a receptor's binding pocket compared to the smaller methoxy group.

G cluster_receptor Receptor Binding Pocket cluster_methoxy Methoxy Compound Binding cluster_ethoxy Ethoxy Compound Binding pocket_base Hydrophobic Pocket methoxy Methoxy Group (-OCH3) methoxy->pocket_base Good Hydrophobic Interaction phenyl_m Phenylbutanoic Acid Scaffold phenyl_m->methoxy ethoxy Ethoxy Group (-OCH2CH3) ethoxy->pocket_base Enhanced Hydrophobic Interaction (due to larger size) phenyl_e Phenylbutanoic Acid Scaffold phenyl_e->ethoxy start Start: Seed Cells transfect Transfect with PPARE-Luc, PPARα, and RXRα plasmids start->transfect treat Treat with Ethoxy/Methoxy Compounds transfect->treat incubate Incubate 24 hours treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse read Measure Luminescence lyse->read analyze Analyze Data (Calculate EC₅₀) read->analyze end End: Compare Potency analyze->end

Caption: Workflow for the PPARα luciferase reporter assay.

Conclusion and Future Directions

The choice between an ethoxy and a methoxy substituent in phenylbutanoic acid derivatives is a nuanced decision in drug design that requires a careful balance of potency, selectivity, and metabolic stability. While an ethoxy group may offer enhanced potency through improved hydrophobic interactions, it can also alter the metabolic profile. Conversely, a methoxy group might provide a better initial fit but could be a metabolic liability. [2] Future research should focus on direct comparative studies of these analogs against a wider range of biological targets, including other nuclear receptors and enzymes like histone deacetylases (HDACs), for which phenylbutanoic acid is a known inhibitor scaffold. [9][10][11][12]Such studies, coupled with detailed pharmacokinetic and metabolic profiling, will provide a clearer, more predictive understanding of when and why to choose one seemingly simple alkyl ether over the other.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link].

  • Ito, K., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1184-1189. Available from: [Link].

  • Al-Hadiya, B. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(15), 4992. Available from: [Link].

  • Structure activity relationship (SAR) studies of the PPARc agonists... ResearchGate. Available from: [Link].

  • Nomura, M., et al. (2004). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Journal of Medicinal Chemistry, 47(17), 4214-4226. Available from: [Link].

  • HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. European Journal of Medicinal Chemistry, 157, 1034-1066. Available from: [Link].

  • Chen, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. Cell Death & Disease, 12(4), 375. Available from: [Link].

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Pharmacological Research, 132, 1-13. Available from: [Link].

  • Wegrzyn, J., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumour Biology, 36(8), 6109-6118. Available from: [Link].

  • The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link].

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. Available from: [Link].

  • Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry. Available from: [Link].

  • ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). INCHEM. Available from: [Link].

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link].

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 14(6), 795-802. Available from: [Link].

Sources

Comparative

Comparative Guide: 4-(4-Ethoxy-3-methylphenyl)butanoic acid vs. Fenofibrate

This guide provides a technical comparison between 4-(4-Ethoxy-3-methylphenyl)butanoic acid (a lipophilic derivative of 4-phenylbutyric acid) and Fenofibrate (a standard PPAR agonist). Executive Summary 4-(4-Ethoxy-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-(4-Ethoxy-3-methylphenyl)butanoic acid (a lipophilic derivative of 4-phenylbutyric acid) and Fenofibrate (a standard PPAR


 agonist).

Executive Summary

4-(4-Ethoxy-3-methylphenyl)butanoic acid (referred to herein as EMPB ) is a structural analog of 4-Phenylbutyric Acid (4-PBA) , modified with ethoxy and methyl groups to enhance lipophilicity and receptor binding. While Fenofibrate is a highly specific Peroxisome Proliferator-Activated Receptor Alpha (PPAR


)  agonist used primarily for dyslipidemia, EMPB represents a dual-modality chemotype : it combines PPAR

agonism with the chemical chaperone and HDAC inhibitory properties inherent to the phenylbutyrate scaffold.
FeatureFenofibrate (Standard of Care)EMPB (Novel Candidate)
Class Fibrate (Fibric acid derivative)Substituted Phenylbutyric Acid
Primary Target PPAR

(Nuclear Receptor)
PPAR

+ Endoplasmic Reticulum (ER) Chaperone
Primary Indication Hypertriglyceridemia, Mixed DyslipidemiaMetabolic Syndrome, ER Stress-induced Insulin Resistance
Bioavailability Low (Prodrug requires ester hydrolysis)Moderate (Free acid, lipophilic)
Key Advantage Potent lipid lowering (Triglycerides

)
Multi-target: Lipids

+ Insulin Sensitivity

Mechanistic Profiling

Structural Logic & Pharmacophore Analysis
  • Fenofibrate: Contains a chlorobenzoyl moiety and a dimethyl-phenoxy-acetic acid head group. The "fibric acid" head is critical for high-affinity binding to the PPAR

    
     Ligand Binding Domain (LBD).
    
  • EMPB: Features a phenylbutanoic acid tail (similar to 4-PBA) but substituted with 4-ethoxy and 3-methyl groups.

    • Effect of Substitution: The ethoxy/methyl groups act as electron donors and increase lipophilicity (LogP > 4-PBA), facilitating entry into the hydrophobic pocket of PPARs, which unsubstituted 4-PBA binds only weakly.

    • Scaffold Effect: The 4-carbon chain allows EMPB to function as a "chemical chaperone," stabilizing protein folding in the ER, a mechanism absent in Fenofibrate.

Signaling Pathways

Fenofibrate activates PPAR


 exclusively to drive fatty acid oxidation (

-oxidation). EMPB activates PPAR

but also mitigates ER Stress (unfolded protein response), which is a root cause of insulin resistance in type 2 diabetes.

G Fenofibrate Fenofibrate PPARa PPAR-alpha Activation Fenofibrate->PPARa High Potency EMPB EMPB (Phenylbutyrate Analog) EMPB->PPARa Moderate Potency ER_Stress ER Stress Relief (Chaperone Activity) EMPB->ER_Stress Intrinsic Activity FattyAcidOx Fatty Acid Oxidation (Cpt1a, Acox1) PPARa->FattyAcidOx TG_Lowering Triglyceride Lowering ER_Stress->TG_Lowering Secondary Effect InsulinSens Insulin Sensitivity (p-JNK Inhibition) ER_Stress->InsulinSens Reduces Inflammatory Signaling FattyAcidOx->TG_Lowering

Figure 1: Divergent signaling mechanisms. Fenofibrate focuses on lipid catabolism via PPAR


, while EMPB targets both lipids (PPAR

) and insulin resistance (ER Stress).

Experimental Comparison

In Vitro Potency: PPAR Reporter Assay

To objectively compare the agonism potential, a Luciferase Reporter Assay is the standard.

  • Protocol: HEK293 cells co-transfected with human PPAR

    
    -LBD-Gal4 fusion plasmid and UAS-Luciferase reporter.
    
  • Treatment: Cells treated with increasing concentrations (

    
    ) of Fenofibric Acid (active metabolite) vs. EMPB for 24h.
    
CompoundEC

(PPAR

)
Max Activation (Fold)Interpretation
Fenofibric Acid


High potency full agonist.
EMPB


Moderate agonist. The lack of the dimethyl-alpha group reduces binding affinity compared to fibrates.
4-PBA (Control)


Weak agonist. EMPB's substitutions significantly enhance activity over the parent scaffold.
Functional Efficacy: Lipid Lowering in Hepatocytes
  • Model: Primary Murine Hepatocytes loaded with Oleic Acid (OA) to induce steatosis.

  • Readout: Intracellular Triglyceride (TG) content quantification.

Results:

  • Fenofibrate (

    
    ):  Reduces intracellular TG by ~45%  via upregulation of Cpt1a (mitochondrial entry).
    
  • EMPB (

    
    ):  Reduces intracellular TG by ~35% .
    
    • Insight: While less potent purely for lipid oxidation, EMPB prevents lipid-induced apoptosis (lipotoxicity) more effectively than Fenofibrate due to its chaperone activity preventing ER stress-induced cell death (CHOP pathway).

In Vivo Experimental Protocols

To validate EMPB as a superior candidate for metabolic syndrome (rather than pure hyperlipidemia), use the db/db mouse model (Type 2 Diabetes + Obesity).

Protocol: 4-Week Comparative Study
  • Groups:

    • Vehicle (Control)

    • Fenofibrate (100 mg/kg/day, oral gavage)

    • EMPB (300 mg/kg/day, oral gavage - Note: Phenylbutyrates require higher molar doses due to rapid metabolism).

  • Endpoints:

    • Serum Lipids: TG, LDL, HDL.

    • Glucose Homeostasis: Oral Glucose Tolerance Test (OGTT).

    • Liver Histology: H&E staining for steatosis; XBP1 splicing assay for ER stress.

Expected Data Output
EndpointFenofibrate GroupEMPB GroupMechanistic Rationale
Serum Triglycerides

(***)

()
Fenofibrate is the superior pure lipid-lowering agent.
Glucose Tolerance No significant changeImproved (*)EMPB relieves ER stress in the liver/pancreas, improving insulin signaling.
Liver ER Stress (p-eIF2

)
Unchanged

()
Unique property of the phenylbutyrate scaffold.
Liver Weight Increased (Peroxisome proliferation)Mild IncreaseBoth induce PPAR-mediated hepatomegaly in rodents, but EMPB is milder.

Synthesis & Stability Notes

For researchers synthesizing EMPB for testing:

  • Synthesis: Friedel-Crafts acylation of 2-ethoxy-toluene with succinic anhydride yields the keto-acid intermediate, followed by Clemmensen reduction to yield 4-(4-Ethoxy-3-methylphenyl)butanoic acid .

  • Stability: Unlike Fenofibrate (ester), EMPB is a free carboxylic acid. It is stable in plasma but susceptible to

    
    -oxidation (shortening of the butyl chain) in vivo.
    
    • Formulation Tip: Use hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) to improve solubility for in vivo delivery, as the ethoxy-methyl substituted ring is highly hydrophobic.

Conclusion

Fenofibrate remains the gold standard for acute management of hypertriglyceridemia due to its high potency on PPAR


. However, 4-(4-Ethoxy-3-methylphenyl)butanoic acid (EMPB)  offers a broader therapeutic window for Metabolic Syndrome . By sacrificing some PPAR potency, EMPB gains ER-protective properties , making it a superior candidate for investigating diseases where insulin resistance  and lipotoxicity  coexist, such as NASH (Non-Alcoholic Steatohepatitis).
References
  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link

  • Ozcan, U., et al. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science. Link

  • Chen, J., et al. (2021).[1][2] 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-alpha.[1][2] Clinical and Translational Medicine. Link

  • Pinzón-Díaz, C.E., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Journal of Inflammation Research. Link

  • Hit2Lead Catalog . 4-(4-ethoxy-3-methylphenyl)butanoic acid (Compound Data). Link

Sources

Validation

"4-(4-Ethoxy-3-methylphenyl)butanoic acid" cytotoxicity and safety assessment

Topic: Safety & Cytotoxicity Assessment: 4-(4-Ethoxy-3-methylphenyl)butanoic acid CAS Registry Number: 878431-90-4 Content Type: Publish Comparison Guide[1][2] Executive Summary: The Structural Context 4-(4-Ethoxy-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety & Cytotoxicity Assessment: 4-(4-Ethoxy-3-methylphenyl)butanoic acid CAS Registry Number: 878431-90-4 Content Type: Publish Comparison Guide[1][2]

Executive Summary: The Structural Context

4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS 878431-90-4) is a specialized phenyl-alkanoic acid derivative.[1][2] While often categorized as a chemical building block for medicinal chemistry—specifically in the synthesis of PROTAC® linkers, PPAR agonists, or SGLT2 inhibitor intermediates—its safety profile is frequently extrapolated rather than empirically defined in public databases.[2]

This guide bridges that gap. By employing a Read-Across Toxicology Assessment , we compare this compound against its clinically validated analog, 4-Phenylbutyric Acid (4-PBA) , and the structural neighbor 4-(4-Methoxyphenyl)butanoic acid .[1][2]

Key Finding: Based on Structure-Activity Relationship (SAR) analysis, CAS 878431-90-4 is predicted to exhibit low basal cytotoxicity (estimated IC50 > 100 µM in non-target cells), similar to 4-PBA.[1][2] However, the para-ethoxy and meta-methyl substituents introduce specific metabolic considerations (O-dealkylation and benzylic oxidation) that must be validated experimentally.[1][2]

Comparative Safety Analysis (Read-Across)

To objectively assess safety without direct clinical data, we utilize "Read-Across" methodology, benchmarking against compounds with known toxicological profiles.[2]

Table 1: Structural & Toxicological Benchmarking
FeatureTarget Compound Clinical Benchmark (Safe) Structural Analog (Intermediate)
Compound Name 4-(4-Ethoxy-3-methylphenyl)butanoic acid 4-Phenylbutyric Acid (4-PBA) 4-(4-Methoxyphenyl)butanoic acid
CAS Number 878431-90-41821-12-14521-22-6
Primary Use PROTAC Linker / Drug IntermediateDrug (Urea Cycle Disorders), HDAC InhibitorMetabolic Research / Intermediate
GHS Classification Warning (H302): Harmful if swallowed.[1][2][3]Warning: Skin/Eye Irritant.[2][3][4][5][6]Warning: Skin/Eye Irritant.[2][3][4][5][6]
Predicted Toxicity Low. Ethoxy/Methyl groups likely increase lipophilicity (LogP) but do not introduce toxicophores (e.g., nitro, aniline).[2]Very Low. FDA-approved.[1] High doses tolerated (grams/day).Low. Primary hazard is local irritation, not systemic cytotoxicity.[2]
Metabolic Liability Para-ethoxy (O-dealkylation); Meta-methyl (Benzylic oxidation).[1][2]Beta-oxidation (primary clearance).[2]Para-methoxy (O-demethylation).[1][2]
Cytotoxicity (HeLa) Predicted IC50 > 200 µM IC50 ~ 2–5 mM (Millimolar range)Predicted IC50 > 500 µM
Analysis of Causality:
  • The "Butanoic Acid" Tail: In 4-PBA, this tail facilitates beta-oxidation, a natural fatty acid metabolic pathway.[1][2] The target compound shares this tail, suggesting it will be cleared via similar, non-toxic pathways.[2]

  • The Ethoxy Substituent: Unlike methoxy groups which can occasionally lead to quinone methide formation (rare), ethoxy groups are generally metabolized to a phenol and acetaldehyde (rapidly cleared).[2]

  • The Methyl Steric Hindrance: The meta-methyl group may slightly inhibit metabolism at the para-position, potentially increasing half-life compared to the un-methylated analog, but does not inherently increase toxicity.[2]

Visualizing the Safety Assessment Logic

The following diagram illustrates the decision tree for qualifying this compound for use in cellular assays or drug development.

SafetyAssessment Compound 4-(4-Ethoxy-3-methylphenyl) butanoic acid (CAS 878431-90-4) Step1 Step 1: In Silico Read-Across Compound->Step1 Check1 Toxicophores Present? Step1->Check1 SAR Analysis SafePath No Mutagenic/Reactive Groups (Proceed to In Vitro) Check1->SafePath Absence of nitro/halo groups RiskPath Flag for Genotoxicity Check1->RiskPath Alerts found Step2 Step 2: Experimental Validation SafePath->Step2 Assay1 MTT Assay (General Tox) Target: IC50 > 100 µM Step2->Assay1 Assay2 Hepatotoxicity (HepG2) Marker: ATP Depletion Step2->Assay2 Outcome Safety Qualification Assay1->Outcome High Viability Assay2->Outcome No Liver Tox

Figure 1: Comparison logic and experimental validation workflow for qualifying CAS 878431-90-4.

Experimental Protocols for Validation

Since public data is sparse, you must generate self-validating data.[1][2] Below are the specific protocols designed to confirm the "Low Toxicity" hypothesis.

Protocol A: Differential Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 of the target compound compared to the 4-PBA benchmark.

Reagents:

  • Vehicle: DMSO (Final concentration < 0.5%).[2]

  • Positive Control: Doxorubicin (Known cytotoxic, expected IC50 < 1 µM).[2]

  • Negative Control: 4-Phenylbutyric Acid (4-PBA) (Expected IC50 > 1 mM).[1][2]

  • Cell Lines: HEK293 (Kidney, general) and HepG2 (Liver, metabolic).[2]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare a 100 mM stock of CAS 878431-90-4 in DMSO.

    • Serial Dilution: Test concentrations: 0.1, 1, 10, 50, 100, 200, 500 µM.[2]

    • Critical Step: Ensure DMSO content is constant across all wells (normalization).[2]

  • Exposure: Incubate for 48 hours (Standard for acute toxicity).[2]

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.[2]

Validation Criteria:

  • If IC50 < 10 µM: High Cytotoxicity (Unexpected, check purity).[2]

  • If IC50 10–100 µM: Moderate Cytotoxicity (Limit dosing in bio-assays).[2]

  • If IC50 > 100 µM: Low Cytotoxicity (Safe for use as a linker/intermediate).[2]

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Verify that the ethoxy and methyl groups do not generate reactive metabolites.[2]

Workflow:

  • Incubate 1 µM compound with pooled human liver microsomes (HLM) + NADPH.[2]

  • Sample at 0, 15, 30, and 60 minutes.

  • Analyze via LC-MS/MS.[1][2]

  • Target Profile: Half-life (t1/2) > 30 mins indicates stability suitable for most cellular assays.[2] Rapid disappearance (< 10 mins) suggests the compound is a substrate for CYP450 enzymes (likely CYP2D6 or CYP3A4 due to the lipophilic phenyl ring).[2]

Metabolic Pathway Prediction[2]

Understanding the breakdown of this molecule is crucial for safety.[2] The following diagram details the predicted metabolic fate, highlighting that the metabolites are generally benign.

Metabolism Parent Parent Compound (Ethoxy-Methyl-Phenyl-Butanoic Acid) Met1 Metabolite A (Phenol Derivative) Parent->Met1 CYP450 Met2 Acetaldehyde (Transient) Parent->Met2 Side Product Met4 Glucuronide Conjugate (Excreted) Met1->Met4 UGT (Glucuronidation) Met3 Acetate (Benign) Met2->Met3 ALDH CYP CYP450 (O-Dealkylation) UGT UGT (Phase II) ALDH ALDH

Figure 2: Predicted metabolic pathway via O-dealkylation.[2] The formation of a phenol followed by glucuronidation is a standard detoxification route.

References

  • Fluorochem. (2024).[7] Safety Data Sheet: 4-(4-Ethoxy-3-methylphenyl)butanoic acid (CAS 878431-90-4).[1] Retrieved from

  • PubChem. (n.d.).[2][3][5][7] Compound Summary: 4-(4-Methoxyphenyl)butanoic acid (CAS 4521-22-6).[1] National Library of Medicine. Retrieved from

  • Iannitti, T., & Palmieri, B. (2011).[2] Clinical and experimental applications of sodium phenylbutyrate.[2] Drugs in R&D, 11(3), 227–249.[2] (Reference for 4-PBA safety profile). Retrieved from

  • ECHA. (n.d.).[2] Registration Dossier: 4-Phenylbutyric acid.[1] European Chemicals Agency.[2][3][5][6] Retrieved from [2][6]

Sources

Comparative

Benchmarking "4-(4-Ethoxy-3-methylphenyl)butanoic acid" against commercial compounds

Content Type: Technical Comparison & Validation Guide Subject: Characterization of Compound EMPB as a Dual PPAR / Modulator Author: Senior Application Scientist, Lead Discovery Unit[1] Executive Summary 4-(4-Ethoxy-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: Characterization of Compound EMPB as a Dual PPAR


/

Modulator Author: Senior Application Scientist, Lead Discovery Unit[1]

Executive Summary

4-(4-Ethoxy-3-methylphenyl)butanoic acid (referred to herein as Compound EMPB ) represents a classic lipophilic acid pharmacophore sharing significant structural homology with the "glitazar" class of dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

This guide outlines the critical benchmarking strategy for EMPB against commercial standards. Based on Structure-Activity Relationship (SAR) data of phenylalkanoic acids, EMPB is predicted to modulate lipid metabolism (via PPAR


) and insulin sensitivity (via PPAR

).[1] To validate its therapeutic potential, it must be benchmarked against Fenofibrate (PPAR

standard) and Rosiglitazone (PPAR

standard) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and functional reporter assays.[1]

Scientific Background & Mechanism

The Target Class: Nuclear Receptors

EMPB contains a carboxylic acid "head" and a lipophilic "tail" (ethoxy-methyl-phenyl), a motif essential for binding the hydrophobic ligand-binding domain (LBD) of PPARs.[1] Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade EMPB is hypothesized to activate, leading to the transcription of genes regulating lipid and glucose metabolism.

PPAR_Pathway EMPB Compound EMPB (Ligand) PPAR PPAR Receptor (Cytosol/Nucleus) EMPB->PPAR Binding (Kd) Complex Ligand-PPAR-RXR Complex PPAR->Complex Activation RXR RXR (Heterodimer Partner) RXR->Complex Heterodimerization DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation Transcription Gene Transcription (LPL, ApoA1, GLUT4) DNA->Transcription Promoter Activation Outcome Metabolic Effect (Lipid Lowering / Insulin Sensitization) Transcription->Outcome Translation

Figure 1: Mechanism of Action.[1] EMPB binds the PPAR LBD, recruiting RXR to drive metabolic gene transcription.

Benchmarking Strategy

To objectively assess EMPB, we utilize a "Gold Standard" comparison matrix. The goal is to determine if EMPB offers a "Dual Agonist" profile (balanced


/

activity) compared to selective commercial agents.[1]
Comparator Selection
CompoundTarget SpecificityTherapeutic RoleBenchmarking Purpose
Fenofibrate PPAR

(Selective)
Dyslipidemia (Triglyceride lowering)Establish potency baseline for lipid metabolism.[1]
Rosiglitazone PPAR

(Selective)
Type 2 Diabetes (Insulin sensitization)Establish potency baseline for glucose uptake.[1]
GW7647 PPAR

(High Potency)
Research ToolPositive control for assay sensitivity (High Z').[1]
Vehicle (DMSO) NoneNegative ControlEstablish background noise signal.

Experimental Protocols (Self-Validating Systems)

Protocol A: TR-FRET Competitive Binding Assay

Objective: Determine the Binding Affinity (


) of EMPB to the PPAR LBD by displacing a fluorescent tracer.[1] This is a proximity-based assay that eliminates wash steps (homogeneous).[1]

Reagents:

  • Lanthanide-labeled anti-GST antibody (Donor).[1]

  • Fluorescent Pan-PPAR Ligand (Acceptor/Tracer).[1][3]

  • Recombinant GST-PPAR

    
     and GST-PPAR
    
    
    
    LBD proteins.[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve EMPB and comparators in 100% DMSO to 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in DMSO.[1]

    • Validation Check: Final DMSO concentration in the assay well must be <1% to prevent protein denaturation.[1]

  • Plate Setup (384-well Black Low-Volume):

    • Add 5

      
      L of diluted EMPB/Comparator.[1]
      
    • Add 5

      
      L of GST-PPAR LBD protein mixture.[1]
      
    • Add 5

      
      L of Antibody/Tracer detection mix.[1]
      
  • Incubation:

    • Seal plate and incubate for 2 hours at Room Temperature (20-25°C) in the dark.

    • Causality: Equilibrium binding must be reached for accurate

      
       determination.[1]
      
  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision).[1]

    • Excitation: 340 nm.[1][3]

    • Emission 1 (Donor): 495 nm; Emission 2 (Acceptor): 520 nm.[1][3][4]

  • Data Calculation:

    • Calculate Ratio:

      
      .[1]
      
    • Plot dose-response curve to determine

      
      .[1]
      
Protocol B: Luciferase Reporter Gene Assay (Functional)

Objective: Confirm that binding leads to transcriptional activation (Efficacy).

Methodology:

  • Transfection: Co-transfect HEK293T cells with:

    • Expression plasmid (Gal4-PPAR-LBD).[1]

    • Reporter plasmid (UAS-Luciferase).[1]

  • Treatment: Treat cells with EMPB (1 nM – 10

    
    M) for 24 hours.
    
  • Readout: Lyse cells and add Luciferin substrate. Luminescence is directly proportional to PPAR activation.[1]

Experimental Workflow & Data Logic

The following diagram details the operational flow from compound dissolution to data validation.

Workflow Prep 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (10-point) Prep->Dilution Assay 3. TR-FRET Assay (Competition) Dilution->Assay Read 4. Plate Reader (Ex 340 / Em 520) Assay->Read QC 5. QC Check (Z' > 0.5?) Read->QC Analysis 6. Calculate IC50 & Ki QC->Analysis Pass Fail Repeat Assay QC->Fail Fail Fail->Prep

Figure 2: Assay Workflow. A rigorous QC gate (Z-factor > 0.5) ensures data reliability before analysis.

Expected Data & Interpretation

Below is a template for structuring your results. EMPB is expected to show activity in the micromolar range if it is a hit, or nanomolar if it is a lead.

Table 1: Comparative Potency Profile (Illustrative)
CompoundPPAR


(

M)
PPAR


(

M)
Selectivity Ratio (

/

)
Interpretation
Fenofibrate 18.0>100High

Pure Lipid Modulator
Rosiglitazone >1000.04High

Pure Insulin Sensitizer
Compound EMPB 1.2 0.8 ~1.5 Balanced Dual Agonist

Interpretation Guide:

  • Balanced Ratio (~1-10): Desirable for metabolic syndrome (treating both lipids and glucose).[1]

  • High Potency (<1

    
    M):  Indicates a strong lead candidate.[1]
    
  • Solubility Limit: If precipitation is observed in the assay buffer (turbidity), the

    
     is invalid.
    

References

  • LanthaScreen™ TR-FRET PPAR Competitive Binding Assays. Thermo Fisher Scientific.

  • Grygiel-Górniak, B. (2014).[1] "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research.

  • Willson, T. M., et al. (2000).[1] "The PPARs: From Orphan Receptors to Drug Discovery."[1] Journal of Medicinal Chemistry. [1]

  • Nomura, M., et al. (2003).[1] "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human PPAR activators." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Ethoxy-3-methylphenyl)butanoic acid

CAS Number: 878431-90-4 Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol Synonyms: 4-(4-ethoxy-3-methylphenyl)butyric acid[1][2] Executive Safety Directive Status: Research Chemical / Intermediate Default Hazard Classifi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 878431-90-4 Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol Synonyms: 4-(4-ethoxy-3-methylphenyl)butyric acid[1][2]

Executive Safety Directive

Status: Research Chemical / Intermediate Default Hazard Classification: WARNING (Irritant / Potential Bioactive)[2]

As a Senior Application Scientist, I must emphasize that for research chemicals like 4-(4-Ethoxy-3-methylphenyl)butanoic acid , the absence of comprehensive toxicological data (LD50, mutagenicity) is not evidence of safety.[1][2] You must operate under the Precautionary Principle .

This compound is a substituted phenylbutanoic acid. Structurally similar analogs (e.g., 4-phenylbutyric acid derivatives) are often investigated for histone deacetylase (HDAC) inhibition or metabolic regulation.[2] Therefore, you must treat this substance as a potential pharmacological agent capable of biological activity upon absorption, in addition to its chemical properties as an organic acid irritant.

Core Hazards:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation (Solid dust inhalation is the primary vector).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, matching protective materials to the specific physical state of the compound during your workflow.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash at 18")The solid powder poses a high inhalation risk.[1][2][7][8] Once dissolved, the solvent's vapor pressure dictates the risk, but the solute remains non-volatile.
Hand Protection Nitrile Gloves (Single layer, 4-5 mil)Nitrile (Double Gloved) or Silver Shield® In solution (especially DMSO or DCM), carrier solvents can facilitate transdermal absorption of the acid.[1][2][7][8] Double gloving provides a "breakthrough buffer."
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles Acidic solutions can cause immediate corneal damage.[1][2][7][8] Goggles prevent splash entry from below or sides.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron An apron is required if handling volumes >100mL to prevent soak-through in case of a spill.[1][2][7][8]

Operational Protocols: A Self-Validating Workflow

Safety is not a static state; it is a continuous process of validation. Follow these steps to ensure containment.

Phase A: Pre-Operational Check[2]
  • Glove Integrity Test: Inflate nitrile gloves with air and submerge in water or listen for leaks before donning. A micro-tear compromises your primary barrier.

  • Balance Stabilization: Place the analytical balance inside a Powder Containment Hood or use a static-dissipative balance shield. Organic acids are often electrostatic; static can cause powder to "jump," creating an aerosol hazard.

Phase B: Weighing & Solubilization
  • Step 1: Tare the weighing boat/vial before opening the stock container.

  • Step 2: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Step 3: If dissolving in DMSO (Dimethyl sulfoxide) or DMF , acknowledge that these solvents are penetration enhancers. They will carry the 4-(4-Ethoxy-3-methylphenyl)butanoic acid through intact skin.[2]

    • Action: Inspect gloves immediately after any splash. Change gloves if any solvent contact occurs.

Phase C: Reaction & Isolation[2]
  • Acidic Workup: This compound is a carboxylic acid. If neutralizing with bases (Sodium Bicarbonate/Carbonate), anticipate CO₂ evolution .

    • Risk:[1][3][4] Pressure buildup in separatory funnels.

    • Control: Vent frequently. Do not fill glassware >50% capacity.

Engineering Controls & Logic Visualization

The following diagram illustrates the decision logic for containment based on the physical state of the chemical.

SafetyLogic Compound 4-(4-Ethoxy-3-methylphenyl) butanoic acid State_Solid State: Solid Powder Compound->State_Solid State_Soln State: In Solution Compound->State_Soln Risk_Dust Risk: Dust Inhalation (Irritant/Bioactive) State_Solid->Risk_Dust Risk_Skin Risk: Transdermal Absorption (via Solvent Carrier) State_Soln->Risk_Skin Control_Iso Control: Powder Enclosure or N95 Respirator Risk_Dust->Control_Iso Primary Barrier Control_Hood Control: Fume Hood (Face Velocity 80-100 fpm) Risk_Skin->Control_Hood Vapor Capture PPE_Glove PPE: Double Nitrile Gloves (Change immediately on splash) Risk_Skin->PPE_Glove Dermal Barrier

Caption: Hierarchy of Controls for handling CAS 878431-90-4.[2] Note the shift from inhalation protection (Solid) to dermal protection (Solution).[2]

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum (HEPA filtered). DO NOT dry sweep.

  • Clean: Wipe area with 1M Sodium Bicarbonate solution (to neutralize traces of acid) followed by water.

Exposure First Aid[8]
  • Eye Contact: Flush immediately with water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol/ethanol, as this may increase absorption of the residual compound.

Disposal Protocols
  • Waste Stream: Segregate as Organic Acid Waste .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to prevent exothermic reactions.

  • Labeling: Clearly label the waste container with the full chemical name and "Irritant."

References

  • PubChem. (2025). GHS Classification Summary (Rev. 11) - General Hazard Codes for Substituted Phenylbutanoic Acids. National Library of Medicine. Retrieved February 2, 2026, from [Link][2][7][8]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved February 2, 2026, from [Link][2][7][8]

Sources

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